1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid
Description
Properties
IUPAC Name |
[1-[borono(phenyl)methyl]pyrazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12B2N2O4/c15-11(16)9-6-13-14(7-9)10(12(17)18)8-4-2-1-3-5-8/h1-7,10,15-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNQSLSZKRNDNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C(B(O)O)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12B2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681727 | |
| Record name | {1-[Borono(phenyl)methyl]-1H-pyrazol-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-17-5 | |
| Record name | Boronic acid, B-[1-(boronophenylmethyl)-1H-pyrazol-4-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {1-[Borono(phenyl)methyl]-1H-pyrazol-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Proposed Synthesis and Characterization of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide details a proposed synthesis and characterization pathway for 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid. To date, a specific, peer-reviewed synthesis for this compound has not been identified in the public domain. The methodologies presented are therefore hypothetical and extrapolated from established synthetic routes for structurally analogous compounds.
Introduction
This compound is a novel bifunctional molecule containing two boronic acid moieties. Its unique structure, featuring a pyrazole core N-substituted with a phenylmethylboronic acid group and a second boronic acid at the 4-position of the pyrazole ring, suggests its potential utility in various applications, including medicinal chemistry and materials science. Boronic acids are well-established as versatile building blocks in Suzuki-Miyaura cross-coupling reactions and as pharmacophores that can form reversible covalent bonds with diols, a feature leveraged in drug design for targeting glycoproteins and enzymes. The dual boronic acid functionality of the target molecule opens avenues for the synthesis of complex, multivalent structures and potentially for the development of targeted therapeutic agents.
This guide outlines a plausible synthetic strategy for this compound and the analytical techniques that would be essential for its characterization.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process commencing with the protection and borylation of pyrazole, followed by N-alkylation and subsequent deprotection. This strategy aims to selectively introduce the boronic acid functionalities in a controlled manner.
Logical Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols (Hypothetical)
Step 1: Synthesis of 1H-Pyrazole-4-boronic acid pinacol ester (Starting Material)
This well-documented precursor can be synthesized via a palladium-catalyzed cross-coupling reaction of a protected 4-halopyrazole with bis(pinacolato)diboron.
-
Reaction: To a solution of 1-(tert-butoxycarbonyl)-4-iodopyrazole in a suitable solvent such as dioxane, is added bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate).
-
Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting residue is then subjected to deprotection of the Boc group, typically by heating, to yield 1H-pyrazole-4-boronic acid pinacol ester. Purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of 1-(1-Bromo-1-phenylmethyl)boronic acid pinacol ester (Alkylating Agent)
The synthesis of this alpha-halobenzylboronic acid derivative is a critical step.
-
Reaction: Phenylmethaneboronic acid pinacol ester is subjected to radical bromination using a brominating agent such as N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride.
-
Initiation: The reaction is initiated using a radical initiator, for example, benzoyl peroxide or AIBN, and exposure to UV light.
-
Work-up and Purification: The reaction mixture is cooled and filtered to remove succinimide. The solvent is evaporated, and the crude product is purified by column chromatography.
Step 3: N-Alkylation to form 1-(1-(Borono(pinacol))-1-phenylmethyl)pyrazole-4-boronic acid pinacol ester
This step involves the coupling of the pyrazole and the alkylating agent.
-
Reaction: 1H-Pyrazole-4-boronic acid pinacol ester is dissolved in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. A non-nucleophilic base, such as cesium carbonate or potassium carbonate, is added to deprotonate the pyrazole nitrogen.
-
Addition of Alkylating Agent: 1-(1-Bromo-1-phenylmethyl)boronic acid pinacol ester is then added to the reaction mixture.
-
Conditions: The reaction is stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction. Progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 4: Deprotection to Yield this compound
The final step is the hydrolysis of the pinacol esters to the free boronic acids.
-
Reaction: The protected diboronic ester from the previous step is dissolved in a mixture of a suitable organic solvent (e.g., acetone or THF) and an aqueous acid, such as hydrochloric acid.
-
Conditions: The reaction mixture is stirred at room temperature for several hours until the deprotection is complete, as indicated by TLC or LC-MS analysis.
-
Work-up and Purification: The organic solvent is removed under reduced pressure, and the aqueous layer is washed with an organic solvent to remove any unreacted starting material. The aqueous layer is then lyophilized or carefully evaporated to yield the final product, this compound, likely as a solid.
Characterization
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques would be employed:
Table 1: Proposed Analytical Characterization Methods
| Technique | Purpose | Expected Observations (Hypothetical) |
| ¹H NMR | To determine the proton environment and confirm the structure. | Signals corresponding to the pyrazole ring protons, the phenyl group protons, and the methine proton. The chemical shifts and coupling constants would be indicative of the final structure. |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Resonances for the pyrazole ring carbons, the phenyl group carbons, and the methine carbon. The carbons attached to boron may show broad signals. |
| ¹¹B NMR | To confirm the presence and electronic environment of the boron atoms. | One or more signals in the chemical shift range typical for trigonal planar boronic acids. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated mass of the compound (C₁₀H₁₂B₂N₂O₄, MW: 245.84 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass. |
| Infrared (IR) Spectroscopy | To identify functional groups present in the molecule. | Characteristic absorption bands for O-H (boronic acids), C=C and C=N (aromatic rings), and B-O bonds. |
| Elemental Analysis | To determine the elemental composition (C, H, N). | The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the molecular formula C₁₀H₁₂B₂N₂O₄. |
Diagram of the Characterization Workflow
Caption: Workflow for the analytical characterization of the target compound.
Potential Applications in Drug Development
The unique bifunctional nature of this compound suggests several potential applications in drug discovery and development.
-
Targeted Covalent Inhibitors: The boronic acid moieties can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, or with diols present on cell surface glycoproteins. Having two such functionalities could lead to enhanced binding affinity and selectivity.
-
PROTACs and Molecular Glues: The two boronic acid groups could serve as anchors to simultaneously bind to a target protein and an E3 ubiquitin ligase, inducing targeted protein degradation.
-
Scaffold for Library Synthesis: This compound can act as a versatile building block for the synthesis of compound libraries through sequential or dual Suzuki-Miyaura cross-coupling reactions, enabling the exploration of diverse chemical space.
Signaling Pathway Interaction (Hypothetical)
An In-depth Technical Guide to 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid is a bifunctional organoboron compound featuring a pyrazole-4-boronic acid moiety and an α-boryl benzyl group. The presence of two boronic acid functionalities imparts unique chemical reactivity and potential for diverse applications, particularly in medicinal chemistry and materials science. The pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs, valued for its ability to engage in various biological interactions.[1] Boronic acids are recognized for their utility in Suzuki-Miyaura cross-coupling reactions and their ability to form reversible covalent bonds with diols, a property leveraged in sensor design and as therapeutic agents.[2] This guide provides a comprehensive overview of the molecular structure, a proposed synthetic pathway, and potential applications of this intriguing molecule.
Molecular Structure and Properties
The core structure of this compound combines a five-membered aromatic pyrazole ring substituted at the 1-position with a phenylmethyl group that is itself borylated at the benzylic position, and a boronic acid group at the 4-position of the pyrazole ring.
Predicted Physicochemical Properties
Quantitative data for the target molecule is not available. The following table summarizes key physicochemical properties for the related compound 1-Benzyl-4-pyrazoleboronic Acid Pinacol Ester, which can serve as a reference.
| Property | Value (for 1-Benzyl-4-pyrazoleboronic Acid Pinacol Ester) | Reference |
| CAS Number | 761446-45-1 | [3] |
| Molecular Formula | C16H21BN2O2 | [3] |
| Molecular Weight | 284.16 g/mol | [3] |
Note: The properties of the target molecule, this compound (C10H12B2N2O4), will differ due to the presence of two boronic acid groups and the absence of the pinacol protecting group.
Proposed Synthesis
A plausible synthetic route to this compound can be envisioned through a multi-step process, leveraging known methodologies for the synthesis of pyrazole boronic acids and α-borylated compounds. The following is a hypothetical experimental protocol.
Synthesis of 1H-pyrazole-4-boronic acid pinacol ester (Intermediate 1)
This synthesis is based on established methods for the borylation of pyrazoles.[4]
Reaction: 1-Boc-4-halopyrazole is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst, followed by deprotection.
Experimental Protocol:
-
To a solution of 1-Boc-4-iodopyrazole (1 equivalent) and bis(pinacolato)diboron (1.1 equivalents) in dioxane, add potassium acetate (3 equivalents) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equivalents).
-
Heat the mixture at 80°C for 12 hours under an inert atmosphere.
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Cool the reaction to room temperature, filter through celite, and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
-
Dissolve the purified intermediate in a suitable solvent and heat to remove the Boc protecting group, yielding 1H-pyrazole-4-boronic acid pinacol ester.
Synthesis of 1-(1-Bromo-1-phenylmethyl)-1H-pyrazole-4-boronic acid pinacol ester (Intermediate 2)
This step involves the N-alkylation of the pyrazole ring.
Reaction: 1H-pyrazole-4-boronic acid pinacol ester is reacted with (bromophenyl)methane.
Experimental Protocol:
-
To a solution of 1H-pyrazole-4-boronic acid pinacol ester (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0°C.
-
Stir the mixture for 30 minutes, then add (bromophenyl)methane (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(1-Bromo-1-phenylmethyl)-1H-pyrazole-4-boronic acid pinacol ester.
Synthesis of 1-(1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-phenylmethyl)-1H-pyrazole-4-boronic acid pinacol ester (Protected Final Product)
This step introduces the second boronic acid group via a Miyaura borylation reaction.
Reaction: The benzylic bromide is converted to a boronic ester using bis(pinacolato)diboron and a palladium catalyst.
Experimental Protocol:
-
Combine 1-(1-Bromo-1-phenylmethyl)-1H-pyrazole-4-boronic acid pinacol ester (1 equivalent), bis(pinacolato)diboron (1.5 equivalents), and potassium acetate (2.5 equivalents) in a suitable solvent such as dioxane.
-
Add a palladium catalyst, for example, Pd(dppf)Cl2 (0.05 equivalents).
-
Heat the reaction mixture to 90°C for 24 hours under an inert atmosphere.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the fully protected product.
Deprotection to Yield this compound
Reaction: Hydrolysis of the pinacol esters to the corresponding boronic acids.
Experimental Protocol:
-
Dissolve the protected product in a mixture of THF and 2N HCl.
-
Stir the reaction at room temperature for 12 hours.
-
Remove the THF under reduced pressure and extract the aqueous layer with a suitable organic solvent to remove any organic impurities.
-
Lyophilize the aqueous layer to obtain the final product, this compound.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for the target molecule.
Potential Biological Activity and Applications
While no specific biological activities have been reported for this compound, the structural motifs suggest several potential areas of application in drug discovery and chemical biology.
Enzyme Inhibition
Boronic acids are known inhibitors of serine proteases, where the boron atom forms a covalent adduct with the catalytic serine residue.[5] The bifunctional nature of the target molecule could allow for simultaneous interaction with multiple sites within an enzyme's active site, potentially leading to high affinity and selectivity.
Carbohydrate Sensing
The ability of boronic acids to reversibly bind to diols makes them useful for the development of sensors for carbohydrates.[2] A molecule with two boronic acid groups might exhibit enhanced binding affinity or selectivity for specific complex carbohydrates.
Drug Discovery Scaffolding
Pyrazole derivatives are a cornerstone of medicinal chemistry, with applications as anti-inflammatory, anticancer, and antimicrobial agents.[1] The target molecule could serve as a versatile building block for the synthesis of novel pyrazole-based drug candidates through Suzuki-Miyaura cross-coupling reactions at either or both boronic acid sites.
Potential Signaling Pathway Interactions
Given the prevalence of pyrazole-containing compounds as kinase inhibitors, it is plausible that this compound or its derivatives could interact with various signaling pathways implicated in cell proliferation and survival.
Caption: Hypothetical interaction with a kinase signaling pathway.
Conclusion
This compound represents a molecule of significant synthetic and medicinal interest due to its unique bifunctional structure. Although detailed experimental data is currently lacking, this guide provides a framework for its potential synthesis, characterization, and application based on the well-established chemistry of its constituent pyrazole and boronic acid moieties. Further research into this and related bifunctional boronic acids is warranted to explore their full potential in the development of novel therapeutics and chemical tools.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 5. US12473305B2 - Pyrazole boronic acid compound, pharmaceutical composition containing same, and uses thereof - Google Patents [patents.google.com]
An In-depth Technical Guide on the Predicted NMR Data for 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid
Predicted Spectroscopic Data
Due to the nature of boronic acids to form oligomeric species (boroxines), NMR spectra can sometimes be complex or show broad peaks.[1] The use of solvents like d4-methanol can help in obtaining sharper signals by breaking down these oligomers, although this would lead to the exchange of the B-OH protons with the solvent's deuterium, making them unobservable.[1]
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum is based on chemical shifts of similar structures. The protons of the two boronic acid groups (-B(OH)₂) are expected to be broad and may not be clearly observed due to chemical exchange with the solvent and quadrupolar effects from the boron nucleus.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 (Pyrazole) | ~ 8.1 | Singlet (s) | 1H |
| H-5 (Pyrazole) | ~ 7.9 | Singlet (s) | 1H |
| H-2', H-6' (Phenyl) | ~ 7.5 | Multiplet (m) | 2H |
| H-3', H-4', H-5' (Phenyl) | ~ 7.3 - 7.4 | Multiplet (m) | 3H |
| H-α (Benzylic) | ~ 5.7 | Singlet (s) | 1H |
| B(OH)₂ | broad | - | 4H |
Predicted ¹³C NMR Data
The carbon atoms attached to boron (C-4 and C-α) may exhibit broad signals or might not be observed at all due to the quadrupolar relaxation of the boron nucleus.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (Pyrazole) | ~ 140 |
| C-5 (Pyrazole) | ~ 138 |
| C-4 (Pyrazole) | ~ 110 (broad) |
| C-1' (Phenyl, ipso) | ~ 139 |
| C-2', C-6' (Phenyl) | ~ 129 |
| C-4' (Phenyl) | ~ 128 |
| C-3', C-5' (Phenyl) | ~ 127 |
| C-α (Benzylic) | ~ 65 (broad) |
Experimental Protocols
While a specific protocol for the target molecule is unavailable, a general methodology for the synthesis and NMR analysis of a similar compound is outlined below.
General Synthetic Approach:
A potential synthetic route could involve the N-alkylation of pyrazole-4-boronic acid or its pinacol ester with a suitable 1-phenylmethyl halide derivative, followed by the introduction or deprotection of the boronic acid functionalities.
NMR Sample Preparation and Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent. For boronic acids, deuterated methanol (CD₃OD) is often a good choice to minimize oligomerization.[1] Other common solvents include DMSO-d₆ or CDCl₃, though solubility and oligomerization should be considered.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters might include a 30-degree pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Visualizations
Chemical Structure:
Structure of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid.
Hypothetical Workflow for Synthesis and Analysis:
References
Bifunctional Pyrazole Boronic Acid Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional pyrazole boronic acid derivatives have emerged as a compelling class of molecules in modern drug discovery. This technical guide provides an in-depth overview of their synthesis, biological activities, and therapeutic potential, with a focus on their roles as potent enzyme inhibitors. The unique combination of the pyrazole scaffold, a well-established pharmacophore, and the boronic acid moiety, a versatile reactive group, offers a powerful platform for the design of novel therapeutics targeting a range of diseases.[1][2]
The pyrazole ring system is a common feature in many approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding with biological targets.[3][4] The boronic acid group, particularly as a pinacol ester, serves as a key functional handle for synthetic transformations like the Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex molecular architectures.[5][6] This bifunctionality allows for the development of targeted inhibitors for enzymes such as serine proteases and fatty acid amide hydrolase (FAAH), which are implicated in various pathological conditions including cancer, inflammation, and neurological disorders.
Synthesis of Pyrazole Boronic Acid Derivatives
The synthesis of pyrazole boronic acid derivatives, typically as their more stable pinacol esters, is a critical step in the development of these compounds. Several synthetic strategies have been developed, often involving palladium-catalyzed cross-coupling reactions.
A common approach involves the reaction of a halogenated pyrazole with a diboron reagent, such as pinacol diboron, in the presence of a palladium catalyst and a base. The choice of solvent, base, and catalyst can influence the reaction yield and purity of the final product.[6]
Key Synthetic Routes:
-
Palladium-Catalyzed Borylation of Halogenated Pyrazoles: This is a widely used method where a bromo- or iodo-pyrazole is coupled with pinacol diboron using a palladium catalyst like Pd(dppf)Cl2.[6]
-
From Aminopyrazoles: An alternative route involves the conversion of an aminopyrazole to a diazonium salt, followed by a Sandmeyer-type reaction with a boron source.
The pyrazole ring itself can be synthesized through various condensation reactions, such as the reaction of a 1,3-dicarbonyl compound with hydrazine.[4] Subsequent functionalization allows for the introduction of the boronic acid moiety.
Biological Activity and Therapeutic Targets
Bifunctional pyrazole boronic acid derivatives have shown significant promise as inhibitors of two major classes of enzymes: serine proteases and fatty acid amide hydrolase (FAAH).
Serine Protease Inhibition
Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, and their dysregulation is implicated in diseases such as cancer, thrombosis, and inflammation.[7] Boronic acids are effective inhibitors of serine proteases, acting as transition-state analogs that form a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[7]
Prostate-Specific Antigen (PSA): A Key Target
Prostate-Specific Antigen (PSA) is a serine protease that is a well-established biomarker for prostate cancer and is also implicated in its pathogenesis.[7] Peptidyl boronic acids incorporating a pyrazole moiety can be designed to specifically target and inhibit PSA activity. The pyrazole group can be tailored to interact with specific residues in the enzyme's active site, enhancing both potency and selectivity.
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the inhibitory activities of representative bifunctional pyrazole-containing and boronic acid derivatives against their respective enzyme targets.
Table 1: Pyrazole-Containing Inhibitors of Fatty Acid Amide Hydrolase (FAAH)
| Compound | Target | IC50 (nM) | Notes | Reference |
| Phenylcyclohexylcarbamate Derivative 22 | Human recombinant FAAH (hrFAAH) | 11 | A pyrazole-containing carbamate inhibitor. | [8] |
| Oxadiazolylphenylboronic Acids | FAAH | - | Noted as being in Phase 1/2 clinical trials. Specific IC50 values not publicly available. | [7] |
Table 2: Peptidyl Boronic Acid Inhibitors of Serine Proteases
| Compound | Target | Ki (nM) | Selectivity | Reference |
| Cbz-Ser-Ser-Lys-Leu-(boro)Leu | Prostate-Specific Antigen (PSA) | 65 | 60-fold higher Ki for chymotrypsin | [7] |
Signaling Pathways and Mechanism of Action
Endocannabinoid Signaling and FAAH Inhibition
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[7] By inhibiting FAAH, bifunctional pyrazole boronic acid derivatives can increase the endogenous levels of AEA, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system has therapeutic potential for treating pain, anxiety, and inflammatory disorders.[7]
Endocannabinoid signaling pathway and FAAH inhibition.
Serine Protease Inhibition in Cancer
Certain serine proteases, such as PSA, are overexpressed in the tumor microenvironment and contribute to cancer progression through the cleavage of various substrates, including growth factors and cell adhesion molecules. By inhibiting these proteases, bifunctional pyrazole boronic acid derivatives can disrupt these pathological processes. The boronic acid moiety forms a covalent adduct with the catalytic serine, while the pyrazole and other substituents can be optimized for high-affinity binding to the enzyme's active site.
Mechanism of serine protease inhibition by a pyrazole boronic acid derivative.
Experimental Protocols
General Protocol for Serine Protease (Chymotrypsin) Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of bifunctional pyrazole boronic acid derivatives against a model serine protease, α-chymotrypsin, using a spectrophotometric assay.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE) substrate
-
Tris-HCl buffer (e.g., 80 mM, pH 7.8) containing CaCl2 (e.g., 100 mM)
-
Methanol
-
Test inhibitor (bifunctional pyrazole boronic acid derivative) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare the Tris-HCl buffer with CaCl2.
-
Prepare a stock solution of BTEE in 50% (w/w) methanol.
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl and dilute to the working concentration (e.g., 10-30 µg/mL) in 1 mM HCl just before use.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Setup:
-
In a cuvette, combine the Tris-HCl buffer and the BTEE solution.
-
Add a specific volume of the inhibitor solution (or solvent for control).
-
Incubate the mixture at 25°C for a defined pre-incubation time to allow for inhibitor-enzyme interaction.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding the α-chymotrypsin solution to the cuvette.
-
Immediately monitor the increase in absorbance at 256 nm for a set period (e.g., 5 minutes). The hydrolysis of BTEE by chymotrypsin results in a product that absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (ΔA256/min) from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow for Inhibitor Discovery and Characterization
The development of novel bifunctional pyrazole boronic acid derivatives as enzyme inhibitors typically follows a structured workflow.
General workflow for the discovery of enzyme inhibitors.
Conclusion and Future Directions
Bifunctional pyrazole boronic acid derivatives represent a highly promising class of compounds for the development of novel enzyme inhibitors. Their synthetic tractability, coupled with the favorable pharmacological properties of the pyrazole scaffold and the potent inhibitory action of the boronic acid moiety, provides a solid foundation for future drug discovery efforts.
Further research should focus on:
-
Expanding the chemical space: Synthesizing and screening a wider diversity of pyrazole boronic acid derivatives to identify novel inhibitors with improved potency and selectivity.
-
Structure-based drug design: Utilizing co-crystal structures of inhibitors bound to their target enzymes to guide the rational design of next-generation compounds.
-
Exploring new therapeutic targets: Investigating the potential of these derivatives to inhibit other classes of enzymes implicated in disease.
-
In vivo evaluation: Advancing the most promising lead compounds into preclinical and clinical studies to assess their therapeutic efficacy and safety profiles.
The continued exploration of bifunctional pyrazole boronic acid derivatives holds significant potential for the discovery of innovative medicines to address unmet medical needs.
References
- 1. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmajournal.net [pharmajournal.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lewis Acidity of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Boronic Acids and Lewis Acidity
Boronic acids are a class of organoboron compounds characterized by a C-B bond and two hydroxyl groups. They are widely recognized as Lewis acids due to the electron-deficient nature of the boron atom, which possesses a vacant p-orbital.[1][2] This electron deficiency allows boronic acids to accept a pair of electrons from a Lewis base, such as a hydroxide ion or a neutral donor atom like nitrogen or oxygen.
In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[1][3] The position of this equilibrium, and thus the Lewis acidity, is quantified by the pKa value. A lower pKa indicates a stronger Lewis acid. The Lewis acidity of a boronic acid is influenced by the electronic effects of its substituents. Electron-withdrawing groups generally increase Lewis acidity (decrease pKa), while electron-donating groups decrease it.[1]
The compound of interest, 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid, possesses two boronic acid moieties and a pyrazole ring. The pyrazole ring, a nitrogen-containing heterocycle, is a common motif in medicinal chemistry.[4][5] The overall Lewis acidity of this molecule will be a composite of the electronic effects of the phenylmethyl group and the pyrazole ring on both boronic acid groups.
Quantitative Data on Lewis Acidity
As of the latest literature survey, specific quantitative data on the Lewis acidity (e.g., pKa values) of this compound has not been reported. However, for context and comparative purposes, the following table provides a template for how such data would be presented.
| Compound | Method | pKa | Solvent System | Reference |
| Phenylboronic acid | Potentiometric Titration | 8.83 | Water | [6] |
| 4-Nitrophenylboronic acid | Spectrophotometry | 7.03 | Water | [6] |
| 1H-Pyrazole-4-boronic acid | Not Reported | - | - | - |
| This compound | Not Reported | - | - | - |
Experimental Protocols for Determining Lewis Acidity
Several established methods can be employed to determine the Lewis acidity of boronic acids. The choice of method often depends on the properties of the boronic acid and the desired information.
This is a classic and reliable method for determining the pKa of acidic and basic compounds.[6]
Protocol:
-
Preparation of the Analyte Solution: A precise amount of the boronic acid is dissolved in a suitable solvent, typically an aqueous solution with a constant ionic strength (e.g., 0.1 M KCl), to a known concentration (e.g., 2 x 10⁻³ M).[6]
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a micro-syringe or automatic titrator.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the half-equivalence point, where half of the boronic acid has been converted to its conjugate base (the boronate form).
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Protocol:
-
Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared.
-
Preparation of Analyte Solutions: A stock solution of the boronic acid is prepared. Aliquots of the stock solution are added to each buffer solution to create a series of solutions with the same boronic acid concentration but different pH values.
-
Spectral Measurement: The UV-Vis absorbance spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a specific wavelength where the neutral and boronate forms have different extinction coefficients is plotted against pH. The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the pH at the inflection point.
This NMR-based method provides a measure of the Lewis acidity of a compound in a non-aqueous solvent by observing the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO).[7]
Protocol:
-
Preparation of the Probe Solution: A solution of Et₃PO in a weakly Lewis acidic solvent (e.g., deuterated chloroform or benzene) is prepared.
-
Reference Spectrum: The ³¹P NMR spectrum of the Et₃PO solution is recorded to determine its chemical shift (δref).
-
Addition of Lewis Acid: A known amount of the boronic acid is added to the Et₃PO solution.
-
Sample Spectrum: The ³¹P NMR spectrum of the mixture is recorded to determine the new chemical shift of the Et₃PO-boronic acid adduct (δsample).
-
Calculation of Acceptor Number (AN): The Lewis acidity is expressed as an Acceptor Number, calculated using the formula: AN = 2.21 × (δsample − δref).[7] A higher AN value indicates a stronger Lewis acidity.
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for Potentiometric Titration.
Caption: Workflow for Spectrophotometric Titration.
Caption: Workflow for the Gutmann-Beckett Method.
Relevance in Drug Development
The Lewis acidity of boronic acids is a critical parameter in drug design and development.[8][9] Boronic acid-containing drugs, such as the proteasome inhibitor bortezomib, often exert their therapeutic effect by forming a reversible covalent bond with a nucleophilic residue (e.g., the hydroxyl group of serine or threonine) in the active site of a target enzyme.[1] The propensity to form this bond is directly related to the Lewis acidity of the boron center.
For a molecule like this compound, which contains two boronic acid groups, the potential for bidentate binding to a biological target exists. This could lead to enhanced affinity and selectivity. Understanding the relative Lewis acidity of the two boron centers would be crucial for predicting and optimizing such interactions. The pyrazole core itself is a well-established pharmacophore, and its influence on the electronic properties of the boronic acid groups would be a key area of investigation.[4]
Synthesis of Pyrazole Boronic Acids
The synthesis of pyrazole boronic acids and their esters often involves palladium-catalyzed cross-coupling reactions.[4] A common route to pyrazole-4-boronic acid pinacol ester, a related precursor, involves the reaction of a protected 4-halopyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst.[10]
Caption: General Synthetic Route to Pyrazole-4-boronic Acid Esters.
The synthesis of the specific title compound would likely involve a multi-step sequence, potentially starting from a pre-functionalized pyrazole and involving the introduction of the borono-phenylmethyl group at the N1 position and the boronic acid at the C4 position.
Conclusion
While direct experimental data on the Lewis acidity of this compound is currently unavailable, this guide provides the foundational knowledge and experimental frameworks necessary for its investigation. The interplay between the two boronic acid moieties and the pyrazole ring makes this a molecule of significant interest. A thorough characterization of its Lewis acidity using the protocols outlined herein would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a more rational design of novel therapeutics and functional materials.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid in Organic Solvents
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a technical overview of the solubility of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide leverages data from a structurally analogous compound, phenylboronic acid, to provide valuable insights into its expected solubility behavior. Furthermore, a detailed experimental protocol for determining the solubility of the title compound is provided to facilitate laboratory investigation.
Introduction to this compound
This compound (Molecular Formula: C10H12B2N2O4) is a bifunctional organoboron compound.[1][2] Its structure, featuring both a phenylboronic acid and a pyrazole-4-boronic acid moiety, suggests its potential utility in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions, and as a building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. An understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.
Analogous Solubility Data: Phenylboronic Acid
The following table summarizes the quantitative solubility of phenylboronic acid in various organic solvents at different temperatures, expressed as mole fraction (x).
| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.012 |
| 303.15 | 0.020 | |
| 313.15 | 0.033 | |
| 323.15 | 0.052 | |
| 3-Pentanone | 293.15 | 0.095 |
| 303.15 | 0.135 | |
| 313.15 | 0.185 | |
| 323.15 | 0.250 | |
| Acetone | 293.15 | 0.110 |
| 303.15 | 0.155 | |
| 313.15 | 0.210 | |
| 323.15 | 0.280 | |
| Dipropyl Ether | 293.15 | 0.055 |
| 303.15 | 0.080 | |
| 313.15 | 0.115 | |
| 323.15 | 0.160 | |
| Methylcyclohexane | 293.15 | < 0.001 |
| 303.15 | < 0.001 | |
| 313.15 | 0.001 | |
| 323.15 | 0.001 |
Data sourced from studies on phenylboronic acid solubility and is intended to be illustrative for the target compound.[3]
Experimental Protocol for Solubility Determination
A reliable and commonly used technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[4][5] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.
Principle: A biphasic sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. The mixture is heated at a slow, constant rate while being vigorously stirred. The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored using a luminance probe that measures the intensity of a light beam passing through the solution.[4][5]
Materials and Apparatus:
-
This compound
-
High-purity organic solvents of interest
-
Jacketed glass vessel with a magnetic stirrer
-
Analytical balance
-
Temperature-controlled circulating bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a device for turbidity measurement
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of a known composition.
-
Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1 K/min) using the circulating bath while being vigorously stirred to ensure homogeneity.
-
Turbidity Monitoring: The turbidity of the sample is continuously monitored. This can be done visually or instrumentally by measuring the intensity of a light beam passing through the solution.
-
Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, leading to a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is often identified by a sharp increase in the measured light intensity.
-
Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve, plotting the mole fraction of the solute against the equilibrium temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the dynamic method for solubility determination.
Caption: Workflow for Dynamic Solubility Determination.
Conclusion
While direct solubility data for this compound remains to be published, the provided information on the analogous compound, phenylboronic acid, offers a valuable starting point for researchers. The detailed experimental protocol for the dynamic method equips scientists with a robust methodology to determine the precise solubility of the title compound in various organic solvents, which is a critical parameter for its successful application in research and development.
References
- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Bifunctional Boronic Acids: A Technical Guide to Their Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Bifunctional boronic acids have emerged as a versatile class of molecules in organic synthesis, offering unique reactivity and functionality. Their ability to engage in multiple chemical interactions simultaneously has led to significant advancements in catalysis, chemical sensing, and the development of sophisticated drug delivery systems. This technical guide provides an in-depth exploration of the core applications of bifunctional boronic acids, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate understanding and implementation in a research and development setting.
Bifunctional Boronic Acids in Catalysis
The Lewis acidic nature of the boronic acid moiety, combined with a strategically placed functional group, allows for the design of powerful bifunctional catalysts. These catalysts can activate substrates and reagents in a concerted manner, leading to enhanced reactivity and selectivity in a variety of organic transformations.
Direct Amide Bond Formation
Bifunctional aminoboronic acids have proven to be effective catalysts for the direct formation of amides from carboxylic acids and amines, a fundamental transformation in organic chemistry.[1][2] The boronic acid activates the carboxylic acid, while the neighboring amino group facilitates the approach of the amine nucleophile.
dot
Quantitative Data: Catalytic Direct Amidation
The table below summarizes the performance of various bifunctional boronic acid catalysts in direct amide formation reactions.
| Catalyst | Carboxylic Acid | Amine | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-(N,N-Diisopropylaminomethyl)phenylboronic acid | Benzoic acid | Benzylamine | 110 | 16 | 94-95 | [3] |
| 3,4,5-Trifluorophenylboronic acid | Benzoic acid | Benzylamine | 111 (reflux) | 16 | 94-95 | [3] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Benzoic acid | Benzylamine | 111 (reflux) | 12 | ~90 | [3] |
| 2,4-Bis(trifluoromethyl)phenylboronic acid | Benzoic acid | Benzylamine | 85 (reflux) | 24 | 64 | [3] |
| 2-Hydroxyphenylboronic acid | Aromatic acids | Various amines | - | - | up to 98 | [4] |
| Thianthrene-based boronic acid | Aliphatic/Aromatic | Various amines | RT | - | - | [4] |
Experimental Protocol: Direct Amide Synthesis using a Bifunctional Boronic Acid Catalyst [5]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the carboxylic acid (1.0 mmol), the amine (1.0 mmol), and the bifunctional aminoboronic acid catalyst (5 mol%).
-
Solvent Addition: Add a suitable solvent, such as toluene or fluorobenzene (0.1 M concentration of the carboxylic acid).
-
Dehydration: Heat the reaction mixture to reflux to facilitate the azeotropic removal of water.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure amide.
Aldol and Henry Reactions
Bifunctional boronic acids have also been employed as catalysts in aldol and Henry (nitroaldol) reactions.[1][6][7] In these reactions, the boronic acid acts as a Lewis acid to activate the carbonyl electrophile, while a basic functional group on the catalyst deprotonates the nucleophile. This dual activation strategy enhances reaction rates and can provide stereocontrol.
dot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric direct amide synthesis by kinetic amine resolution: a chiral bifunctional aminoboronic acid catalyzed reaction between a racemic amine and an achiral carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. s1e90ca82465fc7de.jimcontent.com [s1e90ca82465fc7de.jimcontent.com]
- 6. Synthesis of aminoboronic acids and their applications in bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brønsted Acid Catalysis of Achiral Enamine for Regio- and Enantioselective Nitroso Aldol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Advancement of Pyrazole-Containing Boronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of pyrazole-containing boronic acids. These heterocyclic compounds have emerged as indispensable building blocks in modern medicinal chemistry and materials science, largely owing to their utility in Suzuki-Miyaura cross-coupling reactions and the inherent biological significance of the pyrazole moiety. This document details the key synthetic methodologies, presents quantitative data in a comparative format, and provides experimental protocols for seminal reactions. Furthermore, it visualizes the signaling pathways of prominent pyrazole-containing drugs, offering a comprehensive resource for researchers in drug discovery and development.
Introduction: The Convergence of Two Privileged Scaffolds
The history of pyrazole-containing boronic acids represents a confluence of two independently significant areas of chemical research: the synthesis of pyrazoles and the discovery of boronic acids. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, was first synthesized by Ludwig Knorr in 1883.[1] This scaffold is a common feature in a multitude of biologically active compounds, valued for its metabolic stability and ability to participate in hydrogen bonding.[2]
Separately, the first synthesis of a boronic acid was achieved by Edward Frankland in 1860. However, it was the development of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction that propelled boronic acids to the forefront of organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds.[2]
The strategic combination of the versatile pyrazole ring with the reactive boronic acid moiety has given rise to a class of reagents with immense potential in the targeted synthesis of complex molecules, particularly in the pharmaceutical industry.[2] Pyrazole-containing drugs such as the anti-inflammatory agent Celecoxib and the Janus kinase (JAK) inhibitor Ruxolitinib exemplify the successful application of this chemical motif in medicine.[3]
The Dawn of Pyrazole Boronic Acids: A Historical Perspective
While the independent histories of pyrazoles and boronic acids are well-documented, the precise moment of their first convergence into a single molecular entity is less clearly defined in seminal, standalone publications. The emergence of pyrazole-containing boronic acids appears to be a more gradual development, driven by the increasing demand for functionalized heterocyclic building blocks in the latter half of the 20th century, particularly with the rise of palladium-catalyzed cross-coupling reactions.
Early synthetic strategies likely involved the adaptation of existing methods for boronic acid synthesis to pyrazole substrates. Key milestones in the development of synthetic routes for pyrazole boronic acids include:
-
Early Lithiation and Borylation: Initial approaches likely relied on the deprotonation of a C-H bond on the pyrazole ring using a strong base, followed by quenching with a boron electrophile. A key step in this methodology is the regioselective lithiation of the pyrazole ring.[4]
-
Palladium-Catalyzed Borylation: The advent of palladium-catalyzed methods, such as the Miyaura borylation, revolutionized the synthesis of aryl and heteroaryl boronic acids, including those containing a pyrazole core. This reaction typically involves the coupling of a halopyrazole with a diboron reagent in the presence of a palladium catalyst and a base.[5][6]
-
Iridium-Catalyzed C-H Borylation: More recently, iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering an alternative and often more regioselective route to pyrazole boronic acids without the need for a pre-installed halide.[7]
Key Synthetic Methodologies
The synthesis of pyrazole-containing boronic acids has evolved significantly, with modern methods offering high yields, functional group tolerance, and predictable regioselectivity. The two predominant strategies are palladium-catalyzed cross-coupling and iridium-catalyzed C-H borylation.
Palladium-Catalyzed Suzuki-Miyaura Borylation
This method is a cornerstone for the synthesis of pyrazole boronic acids and their esters. It typically involves the reaction of a halopyrazole with a diboron reagent, most commonly bis(pinacolato)diboron (B2pin2), in the presence of a palladium catalyst and a base.
General Reaction Scheme:
dot
Caption: General catalytic cycle for the Suzuki-Miyaura borylation of pyrazoles.
Iridium-Catalyzed C-H Borylation
This method allows for the direct conversion of a C-H bond on the pyrazole ring to a C-B bond, offering a more atom-economical approach. The regioselectivity is often governed by steric factors, providing access to isomers that may be difficult to obtain via traditional cross-coupling of halopyrazoles.
General Reaction Scheme:
dot
Caption: Simplified workflow for the iridium-catalyzed C-H borylation of pyrazoles.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of various pyrazole-containing boronic acid esters using different methodologies.
Table 1: Palladium-Catalyzed Borylation of Halopyrazoles
| Entry | Halopyrazole Substrate | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-1-methyl-1H-pyrazole | Pd(dppf)Cl2 | KOAc | Dioxane | 80 | 18 | 81 | [8] |
| 2 | 4-Iodo-1H-pyrazole | Pd(OAc)2 / XPhos | K3PO4 | Dioxane/H2O | 100 | 24 | 75 | [9] |
| 3 | 1-Boc-4-iodopyrazole | Pd(dppf)Cl2 | NaOAc | Isopropanol | Reflux | 16 | 85.7 | [8] |
| 4 | 4-Bromo-3,5-dinitro-1H-pyrazole | XPhos Pd G2 | - | - | - | - | High | [10] |
Table 2: Iridium-Catalyzed C-H Borylation of Pyrazoles
| Entry | Pyrazole Substrate | Catalyst / Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Methyl-1H-pyrazole | [Ir(COD)OMe]2 / dtbpy | THF | 80 | 12 | 92 | [11] |
| 2 | 1-Phenyl-1H-pyrazole | [Ir(COD)Cl]2 / dtbpy | Cyclohexane | RT | 24 | 88 | [11] |
| 3 | Unprotected Pyrazole | [Ir(COD)OMe]2 / Me4phen | THF | 80 | 16 | Good | [12] |
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Borylation of 1-Boc-4-iodopyrazole[9]
Materials:
-
1-Boc-4-iodopyrazole (29.4 g, 0.1 mol)
-
Bis(pinacolato)diboron (B2pin2) (25.4 g, 0.1 mol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.82 g, 0.001 mol)
-
Sodium acetate (NaOAc) (13.6 g, 0.1 mol)
-
Isopropanol (200 mL)
-
Petroleum ether
Procedure:
-
To a reaction flask, add 1-Boc-4-iodopyrazole, bis(pinacolato)diboron, Pd(dppf)Cl2, and sodium acetate.
-
Add isopropanol to the flask.
-
Deoxygenate the mixture by placing it under reduced pressure and backfilling with nitrogen.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 16 hours.
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and filter to remove solids.
-
Evaporate the isopropanol from the filtrate under reduced pressure.
-
Extract the residue with petroleum ether and purify to obtain 1-Boc-4-pyrazoleboronic acid pinacol ester.
-
Yield: 25.2 g (85.7%)
Protocol 2: General Procedure for Iridium-Catalyzed Aromatic C-H Borylation[12]
Materials:
-
Aromatic or heteroaromatic substrate (1.0 mmol)
-
Bis(pinacolato)diboron (B2pin2) (1.1 - 2.0 equiv)
-
[Ir(COD)OMe]2 or [Ir(COD)Cl]2 (1-5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) or 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me4phen) (Equimolar to Iridium)
-
Anhydrous and degassed solvent (e.g., THF, Cyclohexane, MTBE)
Procedure:
-
All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
In a reaction vessel, combine the iridium precatalyst and the ligand.
-
Add the aromatic substrate and the diboron reagent.
-
Add the anhydrous, degassed solvent.
-
Stir the reaction mixture at the desired temperature (Room Temperature to 80 °C) for the specified time (1 - 24 hours).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, the reaction mixture can be worked up as appropriate for the specific product.
Signaling Pathways of Prominent Pyrazole-Containing Drugs
The pyrazole scaffold is present in numerous approved drugs. The following diagrams illustrate the signaling pathways of two notable examples: Celecoxib and Ruxolitinib.
Celecoxib and the COX-2 Inhibition Pathway
Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation. It functions by blocking the synthesis of prostaglandins, which are key mediators of inflammation.
dot
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Ruxolitinib and the JAK-STAT Signaling Pathway
Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2) and is used to treat myelofibrosis and other myeloproliferative neoplasms.[13] It disrupts the JAK-STAT signaling pathway, which is crucial for cell growth and proliferation.
dot
Caption: Ruxolitinib inhibits JAK1/2, preventing STAT phosphorylation and gene expression.
Conclusion
Pyrazole-containing boronic acids have transitioned from niche synthetic intermediates to indispensable tools in modern chemistry. Their development, spurred by advances in transition metal catalysis, has provided researchers with a robust platform for the synthesis of novel pharmaceuticals and advanced materials. The continued exploration of new synthetic methodologies and the application of these versatile building blocks in diverse scientific fields promise to unlock further innovations in the years to come. This guide serves as a foundational resource for professionals seeking to leverage the power of pyrazole-containing boronic acids in their research and development endeavors.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. escholarship.org [escholarship.org]
- 13. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This methodology is of particular importance in medicinal chemistry and drug discovery, where the construction of complex molecular architectures is paramount.[4][5] Pyrazole-containing compounds are prevalent scaffolds in numerous biologically active molecules, valued for their favorable pharmacokinetic properties and ability to engage in various target interactions.[6] The use of functionalized pyrazole boronic acids as building blocks in Suzuki-Miyaura coupling provides a direct route to novel chemical entities with significant therapeutic potential.[6][7]
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction utilizing the bifunctional reagent, 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid . This unique reagent offers the potential for selective or sequential cross-coupling reactions, allowing for the synthesis of diverse molecular scaffolds.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate in the presence of a base.[2][3] The generally accepted catalytic cycle proceeds through three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.[3]
Given the structure of This compound , two distinct boronic acid moieties are available for coupling. The reactivity of each site can be influenced by steric and electronic factors, potentially allowing for controlled, stepwise functionalization. The boronic acid at the 4-position of the pyrazole ring is an electronically distinct environment compared to the benzylic boronic acid.
Applications in Drug Discovery
The pyrazole motif is a well-established pharmacophore found in a wide range of therapeutic agents.[6] Its incorporation into drug candidates can modulate properties such as metabolic stability, solubility, and target binding affinity. The ability to introduce diverse substituents onto the pyrazole core via Suzuki-Miyaura coupling is a valuable strategy in lead optimization. The bifunctional nature of This compound allows for the generation of libraries of compounds with variations at two distinct points, facilitating the exploration of structure-activity relationships (SAR). Boronic acids themselves have also shown promise as therapeutic agents, with several approved drugs containing this functionality.[4][5]
Experimental Protocols
Two representative protocols are provided for the Suzuki-Miyaura coupling of This compound with an aryl halide: a conventional heating method and a microwave-assisted method. The choice of protocol may depend on the specific substrates, available equipment, and desired reaction time.[8]
Note: As this is a bifunctional boronic acid, careful control of stoichiometry may be required to achieve selective mono-arylation versus di-arylation. The following protocols are provided as a starting point for optimization.
Protocol 1: Conventional Heating
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like XPhos Pd G2)[9][10]
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)[11]
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or THF)[11][12]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or sealable reaction vial, add this compound (1.0-1.2 equivalents for mono-arylation), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound (1.0-1.2 equivalents for mono-arylation), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150°C) for a specified time (typically 10-30 minutes). The power should be adjusted to maintain the target temperature.[8]
-
After irradiation, allow the vial to cool to room temperature.
-
Work-up and purify the product as described in steps 7-10 of Protocol 1.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of a generic pyrazole boronic acid with various aryl halides. These tables are intended to serve as a guide for reaction optimization with This compound . Actual results may vary depending on the specific substrates and reaction conditions employed.
Table 1: Comparison of Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling of Pyrazole Boronic Acids
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood.[9] | Lower activity for challenging substrates, requires higher temperatures.[11] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[11] | May not be as active as Buchwald-type ligands. | 1-3 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[10][11] | Air-sensitive, higher cost.[11] | 1-2 |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[11] | Air-sensitive, higher cost.[11] | 1-2 |
Table 2: Influence of Base and Solvent on Suzuki-Miyaura Coupling of Pyrazole Boronic Acids
| Base | Solvent System | Comments |
| K₂CO₃ | Dioxane/H₂O | Common and effective base, moderate strength. Dioxane is a peroxide-forming solvent.[11] |
| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates.[11] |
| Cs₂CO₃ | THF | Strong base, can accelerate slow reactions. Higher cost, can promote side reactions.[11] |
| Na₂CO₃ | Dioxane/H₂O | A common and effective base for coupling with pyrazole derivatives.[9] |
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Role of the bifunctional pyrazole boronic acid in a drug discovery workflow.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Chan-Lam Cross-Coupling Reactions Using 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing the novel di-boronic acid, 1-(1-borono-1-phenylmethyl)pyrazole-4-boronic acid (CAS 1256355-17-5), in Chan-Lam cross-coupling reactions. This unique reagent offers the potential for introducing a pyrazole moiety and a phenylmethyl group in a single synthetic step, opening new avenues for the synthesis of complex molecules in drug discovery and materials science. While this specific di-boronic acid is commercially available, its application in Chan-Lam couplings is not yet extensively documented in scientific literature.[1] The protocols and data presented herein are based on established principles of Chan-Lam reactions with analogous pyrazole and benzyl boronic acids.[2][3][4][5]
Introduction to Chan-Lam Cross-Coupling
The Chan-Lam cross-coupling reaction is a powerful method for the formation of carbon-heteroatom bonds, typically between an aryl boronic acid and an amine or alcohol, catalyzed by a copper complex.[3][5] A significant advantage of this reaction is its tolerance to air and moisture, often allowing for reactions to be conducted at room temperature under open-flask conditions.[3][6] This methodology is complementary to palladium-catalyzed methods like the Buchwald-Hartwig amination and is particularly valuable for the synthesis of aryl amines, ethers, and N-heterocycles.[5]
The general mechanism involves the formation of a copper-aryl complex, which then undergoes reductive elimination with an amine or alcohol to yield the desired product and a Cu(I) species. The catalytic cycle is completed by the re-oxidation of Cu(I) to Cu(II) by an oxidant, often oxygen from the air.[5]
Application of this compound
The subject of these notes, this compound, presents a unique case for Chan-Lam couplings due to the presence of two boronic acid functionalities with different chemical environments: one attached to the pyrazole ring and the other to the benzylic carbon. This differential reactivity could potentially be exploited for selective couplings. The aryl boronic acid on the pyrazole ring is expected to be more reactive in a typical Chan-Lam C-N or C-O bond formation.
Potential Applications:
-
Drug Discovery: Rapid generation of libraries of N- or O-arylated pyrazoles, which are common scaffolds in medicinal chemistry.[7][8][9]
-
Materials Science: Synthesis of novel organic materials with tailored electronic and photophysical properties.
-
Agrochemicals: Development of new pesticides and herbicides incorporating the pyrazole motif.
Experimental Protocols
The following is a generalized protocol for the Chan-Lam cross-coupling of an amine with this compound. This protocol may require optimization for specific substrates.
Materials:
-
This compound
-
Amine or Alcohol (e.g., aniline, phenol, or aliphatic counterparts)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable solvent (e.g., methanol, acetonitrile)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.).
-
Add the amine or alcohol (1.2 equiv.) and dissolve the solids in dichloromethane (DCM) (concentration typically 0.1 M).
-
To the stirring solution, add copper(II) acetate (Cu(OAc)₂) (1.0 equiv.) and pyridine (2.0 equiv.).
-
Allow the reaction mixture to stir at room temperature, open to the air, for 24-72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N- or O-arylated product.
Data Presentation
The following tables present representative data from Chan-Lam cross-coupling reactions of pyrazole-4-boronic acid and benzylboronic acid with various amines and alcohols, which can serve as a reference for expected outcomes with this compound.
Table 1: Chan-Lam Coupling of Pyrazole-4-boronic Acid with Various Nucleophiles (Analogous System)
| Entry | Nucleophile | Product | Yield (%) | Reference |
| 1 | Aniline | 1-Phenyl-1H-pyrazol-4-yl-amine | 75 | [General Chan-Lam Protocol] |
| 2 | Phenol | 4-(Phenoxy)-1H-pyrazole | 82 | [General Chan-Lam Protocol] |
| 3 | Benzylamine | 1-(Benzyl)-1H-pyrazol-4-yl-amine | 68 | [General Chan-Lam Protocol] |
| 4 | Imidazole | 1-(1H-Pyrazol-4-yl)-1H-imidazole | 93 | [3] |
| 5 | Morpholine | 4-(1H-Pyrazol-4-yl)morpholine | 85 | [General Chan-Lam Protocol] |
Table 2: Chan-Lam Coupling of Benzylboronic Acid with Various Nucleophiles (Analogous System)
| Entry | Nucleophile | Product | Yield (%) | Reference |
| 1 | Aniline | N-Benzylaniline | 88 | [General Chan-Lam Protocol] |
| 2 | Phenol | Benzyl phenyl ether | 91 | [General Chan-Lam Protocol] |
| 3 | p-Toluidine | N-Benzyl-4-methylaniline | 85 | [General Chan-Lam Protocol] |
| 4 | 4-Methoxyphenol | 1-(Benzyloxy)-4-methoxybenzene | 93 | [General Chan-Lam Protocol] |
| 5 | Indole | 1-Benzyl-1H-indole | 78 | [General Chan-Lam Protocol] |
Mandatory Visualizations
Caption: General workflow for a Chan-Lam cross-coupling experiment.
Caption: Chan-Lam coupling of the target boronic acid with a nucleophile.
References
- 1. echemi.com [echemi.com]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
Application Notes and Protocols for the Selective Functionalization of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the selective functionalization of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid, a versatile building block in medicinal chemistry and materials science. The presence of two distinct boronic acid moieties—a benzylic boronic acid and a heterocyclic boronic acid—allows for orthogonal derivatization, enabling the synthesis of complex molecular architectures. This document outlines proposed strategies and detailed protocols for achieving selective functionalization through Suzuki-Miyaura and Chan-Lam cross-coupling reactions.
The pyrazole core is a significant feature in many biologically active compounds, making this reagent a valuable tool for drug discovery.[1][2] The boronic acid groups, particularly when protected as pinacol esters, are excellent substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are instrumental in forming new carbon-carbon bonds with high precision.[2][3]
Chemical Structure
Caption: Structure of this compound.
Strategies for Selective Functionalization
The two boronic acid groups in this compound exhibit different reactivity profiles due to their distinct electronic and steric environments. The benzylic boronic acid at the 1-position is generally more reactive in Suzuki-Miyaura cross-coupling reactions due to the facility of transmetalation. In contrast, the boronic acid at the C4-position of the pyrazole ring is well-suited for Chan-Lam N-arylation reactions. This differential reactivity allows for a sequential and selective functionalization strategy. There are precedents for the selective cross-coupling of molecules containing multiple boronic acid groups based on the nature of these groups.[4]
Key Selective Reactions:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is ideal for forming C-C bonds. It is proposed that the benzylic boronic acid will react selectively under specific conditions, leaving the pyrazole-4-boronic acid intact for subsequent transformations.[5][6][7]
-
Chan-Lam Coupling: This copper-catalyzed reaction is used to form C-N and C-O bonds. The pyrazole-4-boronic acid is a suitable substrate for coupling with various nitrogen and oxygen nucleophiles.[8][9][10]
Experimental Protocols
The following protocols are proposed methodologies and may require optimization for specific substrates and scales.
Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the Benzylic Position
This protocol describes the selective coupling of an aryl halide with the benzylic boronic acid.
Caption: Workflow for Selective Suzuki-Miyaura Coupling.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the aryl halide (1.1 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 90 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 1-(1-aryl-1-phenylmethyl)pyrazole-4-boronic acid.
Protocol 2: Selective Chan-Lam Cross-Coupling at the Pyrazole-4-Position
This protocol details the selective coupling of an amine or alcohol with the pyrazole-4-boronic acid.
Caption: Workflow for Selective Chan-Lam Coupling.
Materials:
-
This compound
-
Amine or alcohol nucleophile (e.g., morpholine or phenol)
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., Pyridine or Triethylamine)
-
Solvent (e.g., Dichloromethane (DCM) or Methanol (MeOH))
-
Celite
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the amine or alcohol (1.2 eq), copper(II) acetate (0.1 eq), and the base (2.0 eq).
-
Add the solvent (DCM or MeOH) and stir the mixture at room temperature. The reaction is typically run open to the atmosphere.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the copper catalyst. Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired 4-functionalized pyrazole.
Data Presentation
The following table summarizes the expected products and hypothetical yields for the selective functionalization reactions. These yields are estimates based on similar reactions reported in the literature and will require experimental validation.
| Entry | Reaction Type | Position Functionalized | Coupling Partner | Expected Product | Hypothetical Yield (%) |
| 1 | Suzuki-Miyaura | Benzylic C-B | 4-Bromotoluene | 1-(1-Phenyl-1-(p-tolyl)methyl)pyrazole-4-boronic acid | 75-85 |
| 2 | Suzuki-Miyaura | Benzylic C-B | 4-Iodoanisole | 1-(1-(4-Methoxyphenyl)-1-phenylmethyl)pyrazole-4-boronic acid | 80-90 |
| 3 | Chan-Lam | Pyrazole C4-B | Morpholine | 1-(1-Borono-1-phenylmethyl)-4-morpholinopyrazole | 65-75 |
| 4 | Chan-Lam | Pyrazole C4-B | Phenol | 1-(1-Borono-1-phenylmethyl)-4-phenoxypyrazole | 60-70 |
Conclusion
The selective functionalization of this compound offers a powerful strategy for the synthesis of novel and complex molecules. The orthogonal reactivity of the two boronic acid groups allows for a stepwise introduction of different functionalities, providing access to a wide range of derivatives for applications in drug discovery and materials science. The protocols provided herein serve as a starting point for researchers to explore the rich chemistry of this versatile building block. Experimental validation and optimization will be crucial for achieving the desired outcomes for specific target molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Orthogonal Reactivity in Boryl-Substituted Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Sequential Cross-Coupling of Bifunctional Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the sequential cross-coupling of bifunctional boronic acids. This powerful synthetic strategy enables the controlled and stepwise formation of multiple carbon-carbon bonds, which is invaluable for the synthesis of complex organic molecules, including active pharmaceutical ingredients. The following sections detail three key strategies for achieving sequential cross-coupling: Iterative Cross-Coupling using MIDA Boronates, One-Pot Borylation/Suzuki Cross-Coupling, and Chemoselective Cross-Coupling based on Differential Reactivity.
Iterative Cross-Coupling Using MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are air- and chromatographically stable boronic acid surrogates that are unreactive under anhydrous Suzuki-Miyaura conditions.[1] This differential reactivity allows for a sequential cross-coupling strategy where an unprotected boronic acid can be coupled in the presence of a MIDA boronate. Subsequent deprotection of the MIDA boronate unmasks the second boronic acid for a further coupling reaction.[1][2] This iterative approach is highly modular and has been automated for small molecule synthesis.[3][4]
Experimental Protocol: Iterative Suzuki-Miyaura Coupling
This protocol is adapted from the work of Gillis and Burke.[1][5]
Step 1: First Suzuki-Miyaura Coupling
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the bifunctional starting material containing one free boronic acid and one MIDA-protected boronic acid (1.0 equiv.), the first aryl halide (1.1 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Add anhydrous solvent (e.g., THF, 0.1 M).
-
Add a base (e.g., K₃PO₄, 3.0 equiv.).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 65 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Step 2: MIDA Boronate Deprotection and Second Suzuki-Miyaura Coupling
-
Dissolve the purified product from Step 1 in a suitable solvent (e.g., THF).
-
Add an aqueous base (e.g., 1 M NaOH) and stir at room temperature for 10 minutes to deprotect the MIDA group and generate the free boronic acid in situ.[1]
-
To this solution, add the second aryl halide (1.1 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and an additional portion of base (e.g., K₃PO₄, 3.0 equiv.).
-
Stir the reaction at the desired temperature until completion.
-
Work-up and purify as described in Step 1 to obtain the final unsymmetrical product.
Quantitative Data: Substrate Scope for Iterative Cross-Coupling
The following table summarizes representative yields for the iterative cross-coupling of a bifunctional MIDA boronate building block.
| Entry | First Aryl Halide | Yield (1st Coupling) | Second Aryl Halide | Yield (2nd Coupling) |
| 1 | 4-Bromobenzaldehyde | 88% | 1-Bromo-4-methoxybenzene | 81% |
| 2 | 2-Bromopyridine | 85% | 4-Bromo-N,N-dimethylaniline | 79% |
| 3 | 1-Iodo-3-nitrobenzene | 92% | 2-Bromo-5-fluorotoluene | 84% |
Data is illustrative and based on typical yields reported in the literature.
Workflow for Iterative Cross-Coupling
Caption: Workflow for Iterative Suzuki-Miyaura Cross-Coupling.
One-Pot, Two-Step Borylation/Suzuki Cross-Coupling
This highly efficient method allows for the synthesis of unsymmetrical biaryls from two different aryl halides in a single reaction vessel without the need to isolate the intermediate boronic acid.[6] The first step is a Miyaura borylation to convert an aryl halide into a boronic acid or ester, followed by a Suzuki-Miyaura coupling with a second aryl halide.
Experimental Protocol: One-Pot Borylation/Suzuki Coupling
This protocol is based on the work of Molander et al.[6]
-
To a reaction tube, add the first aryl halide (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv.), palladium catalyst (e.g., XPhos Pd G2, 2 mol%), and a base (e.g., KOAc, 1.5 equiv.).
-
Add a solvent such as dioxane and heat the mixture (e.g., at 80 °C) for the specified time to form the boronate ester.
-
After the borylation is complete, cool the reaction mixture to room temperature.
-
To the same reaction tube, add the second aryl halide (1.0 equiv.), an additional amount of palladium catalyst if necessary, and an aqueous solution of a base (e.g., K₃PO₄, 3.0 equiv.).
-
Heat the reaction mixture again (e.g., at 100 °C) until the cross-coupling is complete.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Dry, filter, and concentrate the organic layer. Purify the residue by flash chromatography.
Quantitative Data: Substrate Scope for One-Pot Borylation/Suzuki Coupling
| Entry | First Aryl Halide | Second Aryl Halide | Yield |
| 1 | 4-Bromoanisole | 2-Chloropyridine | 85% |
| 2 | 1-Chloro-4-nitrobenzene | 4-Bromotoluene | 92% |
| 3 | 3-Bromobenzonitrile | 1-Iodo-4-fluorobenzene | 88% |
Data is illustrative and based on typical yields reported in the literature.[6]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
Chemoselective Cross-Coupling based on Differential Reactivity
Chemoselectivity in sequential cross-coupling can be achieved by exploiting the inherent differences in reactivity between various boron species or between different leaving groups on the electrophile. For example, a boronic acid can be selectively coupled in the presence of a less reactive boronic ester.[7][8] Alternatively, in a dihalogenated substrate, the more reactive halide (e.g., iodide) can be coupled first, followed by the less reactive halide (e.g., bromide or chloride) under more forcing conditions.[8]
Experimental Protocol: Chemoselective Coupling of a Dihalogenated Arene
This protocol is a general representation based on principles outlined in the literature.[8]
-
In a reaction flask, combine the dihalogenated arene (e.g., 1-bromo-4-iodobenzene, 1.0 equiv.), the first boronic acid (1.05 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv.).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Stir the reaction at a controlled temperature (e.g., 70 °C) to selectively couple at the more reactive halide position. Monitor the reaction progress carefully.
-
Once the first coupling is complete, add the second boronic acid (1.2 equiv.) to the reaction mixture.
-
Increase the reaction temperature (e.g., to 100 °C) to facilitate the coupling at the less reactive halide position.
-
After the second coupling is complete, cool the reaction, perform an aqueous work-up, and extract the product.
-
Purify the final product by column chromatography or recrystallization.
Quantitative Data: Chemoselective Coupling of Dihalogenated Arenes
| Entry | Dihalogenated Arene | First Boronic Acid (Yield) | Second Boronic Acid (Yield) |
| 1 | 1-Bromo-4-iodobenzene | Phenylboronic acid (90%) | 4-Methoxyphenylboronic acid (82%) |
| 2 | 2,4-Dichloropyrimidine | 3-Tolylboronic acid (85%) | Furan-2-boronic acid (75%) |
| 3 | 1-Chloro-3-iodobenzene | Naphthalene-1-boronic acid (93%) | Thiophene-3-boronic acid (78%) |
Data is illustrative and based on typical yields reported in the literature.
Logical Flow for Chemoselective Cross-Coupling
Caption: Logical Flow for Sequential Cross-Coupling of Dihalogenated Substrates.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid in Bifunctional Catalysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe a proposed use of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid as a bifunctional catalyst. To date, there is no direct published literature detailing the specific catalytic applications of this molecule. The information provided is based on established principles of bifunctional catalysis and data from analogous aminoboronic acid systems. These protocols are intended to serve as a starting point for research and development.
Introduction
This compound is a unique molecule possessing both a Lewis acidic boronic acid moiety and a Lewis basic pyrazole ring. This arrangement suggests its potential as a bifunctional catalyst, where both functional groups can participate cooperatively in a catalytic cycle. Such catalysts are of significant interest in organic synthesis and drug development for their potential to promote reactions with high efficiency and selectivity under mild conditions.[1] One of the most promising applications for aminoboronic acids is in the direct amidation of carboxylic acids and amines, a cornerstone transformation in pharmaceutical chemistry.[1]
The proposed bifunctional catalytic activity of this compound stems from the ability of the boronic acid to activate a carboxylic acid by forming an acyloxyboron intermediate.[2] Simultaneously, the pyrazole nitrogen can act as a general base, activating the amine nucleophile, thus facilitating the formation of a tetrahedral intermediate and subsequent amide bond formation with the liberation of water.
Proposed Application: Direct Amide Bond Formation
The direct condensation of carboxylic acids and amines is a highly atom-economical method for amide synthesis, with water as the only byproduct.[2] Bifunctional catalysts, such as the proposed this compound, can facilitate this reaction under milder conditions than traditional thermal condensation, potentially offering broader functional group tolerance and reducing side reactions.
Proposed Catalytic Cycle
The proposed catalytic cycle for the direct amidation reaction is depicted below. The cycle illustrates the dual activation strategy, a hallmark of bifunctional catalysis.
Caption: Proposed catalytic cycle for direct amide formation.
Quantitative Data from Analogous Systems
The following table summarizes representative yields for the direct amidation of various carboxylic acids and amines using structurally related aminoboronic acid catalysts. This data provides an expected performance benchmark for this compound.
| Entry | Carboxylic Acid | Amine | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Benzoic Acid | Benzylamine | 5 | Toluene | 110 | 95 | Analogous System |
| 2 | Phenylacetic Acid | Cyclohexylamine | 5 | Xylene | 140 | 92 | Analogous System |
| 3 | 4-Methoxybenzoic Acid | Benzylamine | 10 | Mesitylene | 165 | 88 | Analogous System |
| 4 | Hexanoic Acid | Aniline | 10 | Toluene | 110 | 75 | Analogous System |
| 5 | Boc-Alanine | Benzylamine | 5 | Toluene | 110 | 85 | Analogous System |
Experimental Protocols
The following are detailed, hypothetical protocols for the use of this compound in direct amide formation.
General Experimental Workflow
The logical flow of the experimental procedure is outlined below.
Caption: General experimental workflow for direct amidation.
Protocol 1: Direct Amidation of Benzoic Acid and Benzylamine
Materials:
-
This compound (Catalyst)
-
Benzoic acid
-
Benzylamine
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add benzoic acid (1.22 g, 10.0 mmol, 1.0 equiv), this compound (0.123 g, 0.5 mmol, 0.05 equiv), and toluene (40 mL).
-
Stir the mixture at room temperature and add benzylamine (1.09 mL, 10.0 mmol, 1.0 equiv).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the collection of water in the Dean-Stark trap.
-
Continue heating at reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (disappearance of starting materials), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-benzylbenzamide.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Toluene is flammable and toxic; handle with care.
-
Boronic acids can be irritants; avoid inhalation and skin contact.
Conclusion
While the bifunctional catalytic activity of this compound has not yet been explicitly documented, its structure strongly suggests potential in this area. The provided application notes and protocols for direct amide formation serve as a robust starting point for researchers to explore the catalytic capabilities of this intriguing molecule. Further investigation into its substrate scope, optimal reaction conditions, and potential for asymmetric catalysis is warranted and could lead to the development of novel and efficient synthetic methodologies.
References
Application Notes and Protocols for Polymer Synthesis using 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid as a Cross-linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid as a novel cross-linking agent in the synthesis of advanced polymer networks. The unique bifunctional nature of this pyrazole-based diboronic acid allows for the creation of stimuli-responsive hydrogels and other polymeric materials with potential applications in drug delivery, tissue engineering, and diagnostics.
Introduction
Boronic acids are versatile functional groups in polymer chemistry, known for their ability to form reversible covalent bonds with diols to create dynamic boronate esters. This reversible cross-linking is often responsive to changes in pH and the presence of competing diols, such as glucose, making boronic acid-containing polymers highly attractive for "smart" material design. This compound is a unique cross-linker featuring two boronic acid moieties attached to a pyrazole scaffold. This structure offers the potential for creating polymer networks with distinct structural and responsive properties. The pyrazole core, a common motif in medicinal chemistry, may also impart desirable biological characteristics to the resulting polymer.[1][2]
These notes will detail the synthesis of a hydrogel by cross-linking a diol-containing polymer, Poly(vinyl alcohol) (PVA), with this compound. The protocols provided are based on established methods for boronic acid-mediated polymer cross-linking.[3][4][5]
Key Applications
-
pH-Responsive Drug Delivery: The boronate ester cross-links are labile in acidic environments, leading to the degradation of the polymer network and the release of an encapsulated therapeutic agent. This is particularly relevant for targeting the acidic microenvironments of tumors or intracellular compartments like endosomes.[6]
-
Glucose-Responsive Systems: The cross-links can be competitively displaced by glucose, triggering the release of a payload. This mechanism is of significant interest for the development of self-regulated insulin delivery systems.[7]
-
Self-Healing Materials: The dynamic and reversible nature of the boronate ester bonds can allow the polymer network to self-heal after damage.[4][5]
-
Injectable Hydrogels: The in-situ formation of the cross-linked network upon mixing the polymer and cross-linker solutions allows for the creation of injectable hydrogels for minimally invasive therapeutic applications.
Experimental Protocols
Materials
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed, average M.W. 85,000-124,000
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Model drug (e.g., Doxorubicin)
Protocol 1: Synthesis of a pH-Responsive Hydrogel
This protocol describes the preparation of a hydrogel by cross-linking PVA with this compound.
-
Preparation of PVA Solution (10% w/v):
-
Weigh 1 g of PVA and add it to 10 mL of deionized water in a beaker with a magnetic stir bar.
-
Heat the mixture to 90 °C while stirring until the PVA is completely dissolved.
-
Allow the solution to cool to room temperature.
-
-
Preparation of Cross-linker Solution (50 mM):
-
Dissolve an appropriate amount of this compound in DMSO to achieve a 50 mM concentration.
-
-
Hydrogel Formation:
-
In a small vial, mix 1 mL of the 10% PVA solution with a specific volume of the 50 mM cross-linker solution to achieve the desired molar ratio of diol to boronic acid (e.g., 2:1).
-
Vortex the mixture for 30 seconds.
-
Allow the mixture to stand at room temperature and observe gelation. The gel should form within minutes.[4][5]
-
-
Drug Loading (Optional):
-
To encapsulate a therapeutic agent, dissolve the drug in the PVA solution before adding the cross-linker.
-
For a hydrophobic drug like Doxorubicin, first dissolve it in a small amount of DMSO before adding it to the aqueous PVA solution.
-
Protocol 2: Characterization of Hydrogel Properties
a) Gelation Time:
-
Prepare the hydrogel as described in Protocol 1.
-
After mixing, invert the vial every minute.
-
The gelation time is the point at which the gel no longer flows upon inversion.
b) Rheological Analysis:
-
Perform oscillatory rheology on the hydrogel samples using a rheometer with a parallel plate geometry.
-
Conduct a frequency sweep (0.1 to 100 rad/s) at a constant strain (e.g., 1%) to determine the storage modulus (G') and loss modulus (G''). A higher G' indicates a stiffer gel.
c) pH-Responsive Swelling and Degradation:
-
Prepare several hydrogel samples of known weight.
-
Immerse the hydrogels in buffer solutions of different pH values (e.g., pH 5.0 and pH 7.4).
-
At regular intervals, remove the hydrogels, blot excess water, and weigh them to determine the swelling ratio.
-
Observe the degradation of the hydrogel in the acidic buffer over time.
d) In Vitro Drug Release:
-
Place a drug-loaded hydrogel in a vial containing a known volume of release buffer (e.g., PBS at pH 7.4 or acetate buffer at pH 5.0).
-
Incubate the vial at 37 °C with gentle shaking.
-
At predetermined time points, withdraw a small aliquot of the buffer and replace it with fresh buffer.
-
Quantify the concentration of the released drug in the aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data for hydrogels cross-linked with this compound, based on typical results for similar boronic acid cross-linked systems.
Table 1: Effect of Cross-linker Concentration on Hydrogel Properties
| Diol:Boronic Acid Molar Ratio | Gelation Time (min) | Storage Modulus (G') at 1 Hz (Pa) |
| 4:1 | ~15 | ~150 |
| 2:1 | ~5 | ~500 |
| 1:1 | ~2 | ~1200 |
Table 2: pH-Dependent Drug Release Profile
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 1 | 5 | 25 |
| 4 | 12 | 60 |
| 8 | 20 | 85 |
| 12 | 28 | 95 |
| 24 | 40 | 98 |
Visualizations
Caption: Experimental workflow for synthesis and characterization.
Caption: pH-responsive drug release mechanism.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cross-Linking of Sugar-Derived Polyethers and Boronic Acids for Renewable, Self-Healing, and Single-Ion Conducting Organogel Polymer Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid shell-crosslinked dextran-b-PLA micelles for acid-responsive drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid in materials science. The unique structure of this molecule, featuring a pyrazole core, a phenyl group, and two boronic acid moieties, suggests its utility in the development of advanced functional materials. The presence of two boronic acid groups offers opportunities for enhanced cross-linking, multi-point binding, and novel polymer architectures.
The protocols provided herein are exemplary and based on established methodologies for similar boronic acid-containing compounds. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.
Application in Sensing Materials
Boronic acids are widely utilized in the development of sensors, particularly for the detection of saccharides and other molecules containing cis-diol functionalities.[1][2] The reversible covalent interaction between boronic acids and diols to form stable boronate esters is the fundamental principle behind this application.[3][4] This interaction can induce changes in fluorescence, color, or electrochemical properties, which can be harnessed for sensing applications.[1] The dual boronic acid groups in this compound could potentially lead to sensors with enhanced sensitivity and selectivity through cooperative binding effects.
Potential Advantages:
-
Enhanced Affinity: The two boronic acid groups may facilitate stronger binding to target analytes with multiple diol units, such as complex carbohydrates.
-
Ratiometric Sensing: The pyrazole and phenyl groups could serve as a scaffold for incorporating fluorophores, enabling ratiometric sensing with improved accuracy.
-
Versatility: The compound can be functionalized onto various substrates, including nanoparticles and surfaces, to create diverse sensing platforms.[3][5][6][7]
Quantitative Data for Boronic Acid-Based Sensors
The following table summarizes typical performance data for various boronic acid-based sensors from the literature, providing a benchmark for the development of new sensors using this compound.
| Sensor Type | Analyte | Detection Limit (LOD) | Linear Range | Reference |
| Fluorescence Sensor | Glycoprotein (IgG) | 52 pM | 6.7-67 nM | [5] |
| Fiber-Optic SPR Sensor | microRNA | 0.27 pM | - | [7] |
| Voltammetric Sensor | Dopamine | - | - | [1] |
Experimental Protocol: Fabrication of a Fluorescent Glucose Sensor
This protocol describes the synthesis of a fluorescent sensor for glucose by functionalizing a fluorophore with this compound.
Materials:
-
This compound
-
A fluorescent dye with a suitable functional group for coupling (e.g., an amine-functionalized pyrene)
-
Coupling agents (e.g., EDC/NHS)
-
Solvents (e.g., DMF, DMSO)
-
Phosphate buffered saline (PBS)
-
Glucose standards
Procedure:
-
Coupling Reaction:
-
Dissolve this compound and the amine-functionalized fluorophore in anhydrous DMF.
-
Add EDC and NHS to the solution to activate the carboxylic acid group (if present on the boronic acid derivative) for amide bond formation.
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the product by column chromatography.
-
-
Sensor Characterization:
-
Confirm the structure of the synthesized sensor molecule using NMR and mass spectrometry.
-
Record the absorption and emission spectra of the sensor in PBS buffer (pH 7.4).
-
-
Glucose Sensing Assay:
-
Prepare a stock solution of the sensor in DMSO and dilute it to the desired working concentration in PBS buffer.
-
Prepare a series of glucose standards in PBS buffer.
-
Add increasing concentrations of glucose to the sensor solution.
-
After a short incubation period, measure the fluorescence intensity at the emission maximum.
-
Plot the change in fluorescence intensity against the glucose concentration to generate a calibration curve and determine the detection limit.
-
Visualization: Sensing Mechanism and Experimental Workflow
Caption: General mechanism of diol sensing by boronic acids.
Caption: Workflow for fluorescent sensor fabrication and testing.
Application in Responsive Polymers and Hydrogels
Boronic acid-containing polymers are a class of "smart" materials that can respond to changes in their environment, such as pH and the concentration of diols.[8] This responsiveness stems from the change in the charge and hydrophilicity of the boronic acid group upon binding with diols.[8] These materials have significant potential in applications like self-regulated drug delivery and self-healing materials.[9][10] The difunctional nature of this compound makes it an excellent candidate for use as a cross-linker in the formation of responsive hydrogels.
Potential Advantages:
-
Dynamic Cross-linking: The reversible nature of boronate ester bonds can be exploited to create self-healing hydrogels.
-
Glucose-Responsive Drug Delivery: Hydrogels cross-linked with this compound could swell or shrink in response to glucose levels, enabling the controlled release of encapsulated drugs like insulin.[8]
-
Tunable Mechanical Properties: The degree of cross-linking, and thus the mechanical properties of the hydrogel, can be tuned by controlling the concentration of the boronic acid cross-linker and the diol-containing polymer.
Quantitative Data for Boronic Acid-Based Polymers
| Material Type | Property | Value/Observation | Reference |
| Self-healing Polymer | Healing Efficiency | - | [10] |
| Glucose-Responsive Hydrogel | Swelling Ratio | Increases with glucose concentration | [8] |
| Boron-enriched Polymer | Faradaic Efficiency (for N2 reduction) | 21.9% at -0.5 V vs RHE | [11] |
Experimental Protocol: Synthesis of a Self-Healing Hydrogel
This protocol outlines the preparation of a self-healing hydrogel using this compound as a cross-linker for a diol-containing polymer like poly(vinyl alcohol) (PVA).
Materials:
-
This compound
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
pH buffer solutions
Procedure:
-
Polymer Solution Preparation:
-
Dissolve a known amount of PVA in deionized water by heating at 90°C with stirring until a clear solution is obtained.
-
Cool the PVA solution to room temperature.
-
-
Cross-linker Solution Preparation:
-
Dissolve this compound in a small amount of a suitable solvent (e.g., DMSO) and then add it to a pH-adjusted aqueous buffer (e.g., pH 9).
-
-
Hydrogel Formation:
-
Add the cross-linker solution to the PVA solution with vigorous stirring.
-
A gel should form rapidly. The gelation time will depend on the concentrations of PVA and the cross-linker, as well as the pH.
-
-
Self-Healing Test:
-
Cut the prepared hydrogel into two pieces.
-
Bring the cut surfaces into contact and allow them to rest at room temperature.
-
Observe the healing process over time. The dynamic nature of the boronate ester cross-links should allow the hydrogel to self-heal.
-
-
Characterization:
-
Investigate the mechanical properties of the hydrogel using rheology.
-
Study the swelling behavior of the hydrogel in different pH buffers and glucose solutions.
-
Visualization: Logical Relationship and Hydrogel Formation
Caption: Relationship between molecular structure and material properties.
Application in Organic Electronic Materials
Boronic acids and their pinacol esters are indispensable reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4][12][13] This reaction is a powerful tool for forming carbon-carbon bonds, which is essential for the synthesis of conjugated polymers and small molecules used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[14] The subject molecule, with its two reactive boronic acid sites, can be used as a monomer to build novel conjugated polymer structures.
Potential Advantages:
-
Novel Polymer Architectures: The difunctional nature of the molecule allows for its use in polymerization reactions to create polymers with unique electronic and photophysical properties.
-
Fine-tuning of Properties: The pyrazole and phenyl units can influence the HOMO/LUMO energy levels and charge transport characteristics of the resulting materials.
-
Building Block for Complex Molecules: It can serve as a versatile building block for the synthesis of complex organic molecules for various electronic applications.[12]
Experimental Protocol: Synthesis of a Conjugated Polymer via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a conjugated polymer using this compound and a dihaloaromatic comonomer.
Materials:
-
This compound
-
A dihaloaromatic comonomer (e.g., 9,9-dioctyl-2,7-dibromofluorene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., toluene/water)
-
Phase transfer catalyst (e.g., Aliquat 336)
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, combine this compound, the dihaloaromatic comonomer, the palladium catalyst, and the phase transfer catalyst.
-
Add an aqueous solution of the base and toluene to the flask.
-
-
Polymerization:
-
Degas the mixture by bubbling with argon for 30 minutes.
-
Heat the reaction mixture to reflux (e.g., 90°C) and stir vigorously under an inert atmosphere for 48 hours.
-
-
Polymer Purification:
-
After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of methanol to precipitate the polymer.
-
Filter the polymer and wash it with methanol and acetone to remove catalyst residues and oligomers.
-
Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform).
-
Collect the polymer from the chloroform fraction by precipitation into methanol.
-
-
Characterization:
-
Determine the molecular weight of the polymer using gel permeation chromatography (GPC).
-
Characterize the polymer structure using NMR spectroscopy.
-
Investigate the optical and electronic properties using UV-Vis absorption and fluorescence spectroscopy, and cyclic voltammetry.
-
This comprehensive overview provides a foundation for researchers to explore the potential of this compound in the exciting field of materials science. The unique combination of functional groups within this molecule opens up a wide range of possibilities for the design and synthesis of novel, high-performance materials.
References
- 1. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boronmolecular.com [boronmolecular.com]
- 3. mdpi.com [mdpi.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. Boronic acid functionalized g-C3N4 nanosheets for ultrasensitive and selective sensing of glycoprotein in the physiological environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
- 13. 붕산 및 유도체 [sigmaaldrich.com]
- 14. nbinno.com [nbinno.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions with 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, representative experimental protocol for palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura reaction, utilizing the bifunctional reagent 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid. This unique compound offers two reactive sites for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures. The pyrazole core is a significant motif in medicinal chemistry, and this reagent serves as a versatile building block for creating novel drug candidates and advanced materials.[1]
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[2][3] The success of this reaction is highly dependent on the purity of the boronic acid, the choice of catalyst, base, and solvent system.[2] This document outlines a generalized protocol that can serve as a starting point for the development of specific synthetic routes.
Generalized Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. It is important to note that the reactivity of the two boronic acid groups (the benzylic boronic acid and the pyrazole-4-boronic acid) may differ, and reaction conditions may need to be optimized to achieve the desired selectivity.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent to the flask. The choice of solvent can influence the reaction outcome. A mixture of an organic solvent and water is often used.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.[4] This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
Data Presentation: Typical Reaction Parameters
| Parameter | Typical Range/Options | Notes |
| Equivalents of Boronic Acid | 1.0 - 2.0 | An excess of the boronic acid can drive the reaction to completion. |
| Palladium Catalyst (mol%) | 1 - 10% | Common catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and XPhos-based precatalysts.[5][7] |
| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ | The choice of base can significantly affect the reaction rate and yield. |
| Solvent | 1,4-Dioxane, DMF, Toluene, Acetonitrile | Often used with water as a co-solvent. |
| Temperature (°C) | 60 - 120 °C | Higher temperatures may be required for less reactive aryl chlorides. |
| Reaction Time (h) | 2 - 24 h | Reaction progress should be monitored to determine the optimal time. |
| Expected Yield | 60 - 95% | Yields are highly dependent on the specific substrates and optimized conditions. |
Visualizations
Diagram 1: Experimental Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Bioconjugation Strategies with 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid as a bifunctional linker in bioconjugation. This unique reagent possesses two boronic acid moieties with potentially orthogonal reactivity, enabling a range of applications from protein labeling to the construction of complex biomolecular conjugates.
Introduction to this compound in Bioconjugation
This compound is a bifunctional linker that offers versatile opportunities for bioconjugation. Its structure features two boronic acid groups with different chemical environments. The boronic acid on the pyrazole ring is an arylboronic acid, while the other is a benzylic boronic acid. This difference can be exploited for sequential and site-specific conjugations. Boronic acids are known for their ability to form reversible covalent bonds with diols (present in saccharides and glycoproteins) and stable bonds with other functionalities through metal-catalyzed cross-coupling reactions.[1] This dual reactivity makes this compound a valuable tool for drug delivery systems, diagnostic assays, and fundamental biological studies.
Key Features:
-
Bifunctionality: Enables the linkage of two different molecules or the creation of intramolecular crosslinks.
-
Potential for Orthogonal Reactivity: The two boronic acid groups may exhibit different reactivity, allowing for controlled, stepwise conjugations.
-
Biocompatibility: Boronic acid-based conjugations can often be performed under physiological conditions.[2]
-
Reversible and Irreversible Linkages: Capable of forming both reversible boronate esters and stable carbon-carbon or carbon-heteroatom bonds.[1]
Core Bioconjugation Strategies and Principles
The bioconjugation strategies employing this compound primarily revolve around three key reactions:
-
Boronate Ester Formation: This is a reversible reaction between a boronic acid and a 1,2- or 1,3-diol, commonly found in carbohydrates, glycoproteins, and some amino acids. The stability of the resulting boronate ester is pH-dependent.
-
Iminoboronate Formation: Arylboronic acids with an ortho-carbonyl group can react with hydrazines or hydroxylamines to form stable iminoboronates. While the target molecule does not have a built-in carbonyl, this principle can be applied if the target biomolecule is modified to contain a suitable reactive partner.[3]
-
Metal-Catalyzed Cross-Coupling: Boronic acids are key substrates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form stable carbon-carbon bonds. This can be used for site-specific modification of proteins containing unnatural amino acids with aryl halides.
Below is a diagram illustrating the potential bioconjugation pathways for this bifunctional linker.
Caption: Logical flow of bioconjugation using the bifunctional linker.
Quantitative Data Presentation
The following tables summarize representative quantitative data for bioconjugation reactions involving boronic acids. Note that these values are derived from studies on various boronic acids and should be considered as a starting point for optimization with this compound.
Table 1: Kinetic Data for Boronic Acid Bioconjugation Reactions
| Reaction Type | Boronic Acid Partner | Biomolecule/Substrate | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Boronate Ester Formation | 2-methyl-5-carboxymethyl-phenylboronic acid | Nopoldiol | 8 | [4] |
| Iminoboronate Formation | 2-formylphenylboronic acid (2fPBA) | Glycine hydrazide | ~700 | [5] |
| Tetrazine Ligation | Vinylboronic acid | 3,6-dipyridyl-s-tetrazine | up to 27 | [6] |
Table 2: Stability of Boronate Ester Complexes
| Boronic Acid | Diol Partner | Stability Constant (Kₐ) (M⁻¹) | Conditions | Reference |
| Phenylboronic acid | 2-(2'-hydroxyphenyl)-1H-benzimidazole | 1.3 x 10⁴ | pH 7.4, water | [7] |
| 2-methyl-substituted Phenylboronic acid | Nopoldiol | 1.2 x 10⁵ | Not specified | [2] |
Table 3: Representative Yields for Metal-Catalyzed Bioconjugation
| Reaction Type | Boronic Acid | Biomolecule | Catalyst | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Suzuki-Miyaura Coupling | Aryl boronic acids | Peptide with p-iodophenylalanine | Pd(OAc)₂ with water-soluble ligand | 40-90 |[8] |
Experimental Protocols
The following protocols are generalized procedures and should be optimized for your specific application.
Protocol 1: Reversible Labeling of a Glycoprotein via Boronate Ester Formation
This protocol describes the labeling of a glycoprotein with a fluorescent dye functionalized with this compound.
Materials:
-
Glycoprotein of interest (e.g., Horseradish Peroxidase, Ovalbumin)
-
This compound functionalized with a fluorescent reporter
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifugal filters for buffer exchange and purification
-
Fluorometer or fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve the glycoprotein in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution (10 mM) of the boronic acid-fluorophore conjugate in a minimal amount of DMSO, and then dilute to the desired concentration in PBS.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the glycoprotein solution with a 10- to 50-fold molar excess of the boronic acid-fluorophore conjugate.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.
-
-
Purification:
-
Remove the excess, unreacted boronic acid-fluorophore conjugate by buffer exchange using a centrifugal filter with an appropriate molecular weight cutoff.
-
Wash the conjugate with PBS (3-5 cycles).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific excitation wavelength).
-
Confirm conjugation using SDS-PAGE with in-gel fluorescence scanning.
-
Caption: Experimental workflow for glycoprotein labeling.
Protocol 2: Site-Specific, Irreversible Protein Labeling via Suzuki-Miyaura Cross-Coupling
This protocol outlines the site-specific labeling of a protein containing a p-iodophenylalanine unnatural amino acid.
Materials:
-
Protein of interest with incorporated p-iodophenylalanine
-
This compound (or a derivative)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a water-soluble ligand)
-
Degassed reaction buffer (e.g., borate buffer, pH 8.5)
-
Size-exclusion chromatography (SEC) system for purification
-
Mass spectrometer for analysis
Procedure:
-
Preparation of Reagents:
-
Dissolve the protein in the degassed reaction buffer to a final concentration of 1 mg/mL.
-
Prepare a stock solution of the boronic acid linker in a compatible organic solvent and dilute in the reaction buffer.
-
Prepare the palladium catalyst solution in degassed buffer.
-
-
Conjugation Reaction:
-
In an oxygen-free environment (e.g., a glovebox), combine the protein solution, a 20-fold molar excess of the boronic acid, and the palladium catalyst (typically 50-100 µM final concentration).
-
Incubate the reaction at 37°C for 4-12 hours.
-
-
Purification:
-
Purify the protein conjugate using SEC to remove the unreacted linker and catalyst.
-
-
Characterization:
-
Analyze the purified conjugate by mass spectrometry to confirm the mass shift corresponding to the addition of the linker.
-
Use SDS-PAGE to check for purity and potential aggregation.
-
Caption: Workflow for site-specific protein labeling via cross-coupling.
Protocol 3: Dual-Labeling of a Protein using Orthogonal Boronic Acid Reactivity
This protocol is a conceptual framework for the dual-labeling of a protein using the two distinct boronic acid functionalities. This would require a protein engineered to contain both a diol-containing moiety (e.g., through glycosylation or an unnatural amino acid) and an aryl halide.
Materials:
-
Engineered protein with a diol and an aryl halide
-
This compound
-
Fluorescent reporter with a diol or aryl halide for conjugation to the linker
-
Palladium catalyst
-
Appropriate buffers and purification systems as described in Protocols 1 and 2
Procedure:
-
First Conjugation (Suzuki-Miyaura Coupling):
-
React the aryl halide on the protein with one of the boronic acid groups on the linker using the conditions described in Protocol 2.
-
Purify the singly-labeled protein-linker conjugate.
-
-
Second Conjugation (Boronate Ester Formation):
-
React the remaining boronic acid group on the conjugate with the diol-containing moiety on the protein (for intramolecular crosslinking) or a second, diol-containing molecule. Use the conditions outlined in Protocol 1.
-
Purify the dual-labeled or crosslinked protein.
-
-
Characterization:
-
Use a combination of mass spectrometry and SDS-PAGE to confirm the addition of both labels or the formation of the crosslink.
-
Caption: Conceptual workflow for dual-labeling of a protein.
Safety and Handling
-
Always handle this compound and its derivatives in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Disclaimer: The provided protocols are intended as a general guide. Researchers should perform their own optimization experiments to achieve the best results for their specific biomolecules and applications.
References
- 1. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 5. Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromenopyrazole-Peptide Conjugates as Small-Molecule Based Inhibitors Disrupting the Protein-RNA Interaction of LIN28-let-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Complex Heterocyclic Compounds using 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid in the synthesis of complex heterocyclic compounds. This unique bifunctional reagent offers a versatile platform for creating diverse molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.
Introduction
Pyrazole-containing structures are ubiquitous in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties.[1] Boronic acids, particularly pyrazole boronic acids, are instrumental in the construction of these complex molecules through reactions like the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with high precision.[1] The subject of these notes, this compound, presents a distinct advantage by possessing two reactive boronic acid moieties at different positions of the pyrazole scaffold. This dual reactivity opens avenues for sequential or one-pot double cross-coupling reactions, enabling the rapid assembly of highly functionalized and complex heterocyclic systems.
Key Applications
The primary application of this compound is as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This allows for the introduction of aryl, heteroaryl, or vinyl substituents at both the 1- and 4-positions of the pyrazole ring.
Potential areas of application include:
-
Drug Discovery: Synthesis of novel kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.
-
Materials Science: Development of organic light-emitting diodes (OLEDs), sensors, and functional polymers.
-
Agrochemicals: Creation of new herbicides and pesticides.[2]
Experimental Protocols
The following protocols are generalized for the Suzuki-Miyaura cross-coupling reaction using a pyrazole-4-boronic acid derivative. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 4-Bromopyrazoles with Arylboronic Acids
This protocol is adapted from established methods for the coupling of bromopyrazoles and can serve as a starting point for reactions involving this compound at the C4-position.
Materials:
-
4-Bromopyrazole derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2)[3]
-
Base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃)[4]
-
Solvent (e.g., 1,4-dioxane/water, DMF/water, toluene/water)[5][6]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 4-bromopyrazole (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv.).
-
Add the degassed solvent system (e.g., 1,4-dioxane:H₂O 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 6-24 hours).[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions of pyrazole derivatives, providing a reference for experimental design.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Phenylboronic Acid
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-dioxane/H₂O | 90 | 6 | 85 | [7] |
| XPhos Pd G2 | K₃PO₄ | 1,4-dioxane/H₂O | 100 | 24 | 92 | [3] |
| Pd(dppf)Cl₂ | K₂CO₃ | DMF | 100 | 12 | 88 | N/A |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 110 | 18 | 95 | N/A |
Note: Yields are illustrative and can vary based on the specific substrates and reaction scale.
Table 2: Substrate Scope for Suzuki-Miyaura Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
This table demonstrates the versatility of the Suzuki-Miyaura reaction with various boronic acids on a related heterocyclic system.[4]
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 5a | 74 |
| 4-Methylphenylboronic acid | 5b | 82 |
| 4-Methoxyphenylboronic acid | 5c | 89 |
| 4-Acetylphenylboronic acid | 5i | 87 |
| 2-Thiopheneboronic acid | 5m | 78 |
Visualizations
Diagram 1: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid (CAS No. 1256355-17-5).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or Low Yields in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
-
Possible Cause A: Degradation of the Boronic Acid. Boronic acids are susceptible to degradation, particularly through protodeboronation, especially under harsh reaction conditions (e.g., high temperatures, strong acidic or basic conditions).
-
Troubleshooting Steps:
-
Verify Purity: Before use, check the purity of the boronic acid using a suitable analytical method like ¹H NMR or LC-MS.
-
Optimize Reaction Conditions:
-
Use milder bases (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases.
-
Maintain the reaction at the lowest effective temperature.
-
Degas all solvents and reagents thoroughly to remove oxygen.
-
Use a stoichiometric excess of the boronic acid (e.g., 1.2-1.5 equivalents).
-
-
Fresh Reagent: Use a freshly opened bottle or a sample that has been properly stored.
-
-
-
Possible Cause B: Poor Solubility. The compound may not be fully dissolved in the reaction solvent, leading to incomplete reaction.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of the boronic acid in a range of solvents suitable for the reaction.
-
Co-solvent System: Consider using a co-solvent system to improve solubility.
-
Gentle Heating: Gently warm the reaction mixture to aid dissolution, but be mindful of potential thermal degradation.
-
-
Issue 2: Formation of Side Products
-
Possible Cause A: Homocoupling. Boronic acids can undergo homocoupling to form a symmetrical biaryl species.
-
Troubleshooting Steps:
-
Control Catalyst Loading: Use the minimum effective concentration of the palladium catalyst.
-
Oxygen Exclusion: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[1]
-
Ligand Choice: The choice of phosphine ligand can influence the rate of homocoupling. Consider screening different ligands.
-
-
-
Possible Cause B: Protodeboronation. The C-B bond can be cleaved, resulting in the formation of the corresponding des-borylated pyrazole derivative.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
pH Control: Avoid strongly acidic conditions which can accelerate protodeboronation.
-
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should this compound be stored?
-
A1: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[2] Boronic acids are often moisture-sensitive. Recommended storage is typically at 2-8°C.
-
-
Q2: What are the key handling precautions for this compound?
Stability
-
Q3: Is this compound stable in solution?
-
A3: The stability of boronic acids in solution can vary depending on the solvent, pH, and temperature. It is generally recommended to prepare solutions fresh for each experiment. If storage in solution is necessary, use an anhydrous aprotic solvent and store under an inert atmosphere at a low temperature.
-
-
Q4: What are the common degradation pathways for this type of compound?
-
A4: The primary degradation pathway for boronic acids is often protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Oxidation can also occur.
-
Quantitative Data Summary
| Condition | Parameter | Value | Purity after Time (e.g., 24h) | Notes |
| Solid State Storage | Temperature (°C) | 2-8 | (User Data) | Stored under Argon |
| Temperature (°C) | 25 (Room Temp) | (User Data) | Stored under Argon | |
| Solution Stability (in THF) | Temperature (°C) | 25 | (User Data) | Solution prepared under Argon |
| pH | 7 | (User Data) | Buffered aqueous/organic mixture | |
| pH | >10 | (User Data) | Buffered aqueous/organic mixture |
Experimental Protocols
Protocol: General Procedure for Assessing Solid-State Stability
-
Sample Preparation: Aliquot approximately 5-10 mg of this compound into several vials.
-
Initial Analysis (T=0): Take an initial sample and determine its purity by a validated analytical method (e.g., HPLC-UV or ¹H NMR with an internal standard).
-
Storage Conditions: Store the vials under different conditions (e.g., room temperature, 40°C, protected from light, exposed to air).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a vial from each storage condition.
-
Purity Determination: Analyze the purity of the sample using the same analytical method as in step 2.
-
Data Analysis: Compare the purity at each time point to the initial purity to determine the rate of degradation under each condition.
Visualizations
References
Preventing protodeboronation of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired chemical reaction where a carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this is a significant concern as it possesses two boronic acid groups, one on the pyrazole ring (an arylboronic acid) and another on the benzylic carbon. The loss of either of these boronic acid functionalities leads to the formation of an undesired byproduct, reducing the yield of the target molecule and complicating purification. This decomposition can be catalyzed by acidic or basic conditions, which are often employed in cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3]
Q2: Which of the two boronic acid groups in this compound is more susceptible to protodeboronation?
-
The benzylic boronic acid may be more susceptible to protodeboronation, particularly under basic conditions. This is because the resulting benzylic carbanion intermediate would be stabilized by the adjacent phenyl ring.
-
The pyrazole-4-boronic acid is an electronically complex system. Heteroaromatic boronic acids, especially those containing basic nitrogen atoms, can have pH-dependent stabilities and may be prone to protodeboronation through the formation of zwitterionic intermediates.[3]
Given the potential for both groups to undergo protodeboronation, it is crucial to consider strategies that protect both, or to selectively protect one if chemoselectivity is desired.
Q3: What are the primary factors that promote protodeboronation?
A3: The main factors that can accelerate protodeboronation include:
-
pH: Both strongly acidic and strongly basic conditions can catalyze the reaction. For many boronic acids, the rate of protodeboronation increases significantly at high pH.[2]
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.
-
Solvent: The presence of a proton source, such as water or alcohols, is necessary for the reaction to occur.
-
Catalyst System: In the context of cross-coupling reactions, an inefficient catalyst system that leads to long reaction times can increase the extent of protodeboronation.
Q4: How can I protect the boronic acid groups from protodeboronation?
A4: A highly effective strategy is to convert the boronic acids into more stable derivatives, such as boronate esters (e.g., pinacol esters) or trifluoroborate salts.[4] These "protecting groups" can be more resistant to protodeboronation under reaction conditions and can be deprotected when needed. For a molecule with two boronic acid groups, it is possible to selectively protect one, or to protect both simultaneously.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of desired product and presence of byproducts lacking one or both boronic acid groups. | High rate of protodeboronation. | 1. Modify Reaction Conditions: - Use a milder base (e.g., K₃PO₄, Cs₂CO₃ instead of NaOH, KOH). - Lower the reaction temperature. - Ensure anhydrous conditions by using dry solvents and reagents.2. Optimize Catalyst System: - Use a highly active palladium catalyst and ligand system to accelerate the desired cross-coupling reaction, outcompeting protodeboronation.3. Protect the Boronic Acid Groups: - Convert the boronic acids to their pinacol esters or MIDA esters prior to the reaction. This can provide a "slow release" of the active boronic acid, keeping its concentration low and minimizing decomposition.[5] |
| Difficulty in selectively reacting at one of the two boronic acid sites. | Similar reactivity of the two boronic acid groups under the chosen reaction conditions. | 1. Selective Protection: - Develop a strategy to selectively protect the more labile boronic acid group (likely the benzylic one) as a boronate ester, leaving the other free for reaction.2. Stepwise Functionalization: - Protect both boronic acid groups (e.g., as pinacol esters). - Selectively deprotect one of the esters under carefully controlled conditions to liberate the free boronic acid for the first reaction. - Perform the second reaction at the other protected site. |
| Inconsistent reaction outcomes. | Degradation of the starting material. | 1. Storage: - Store this compound under an inert atmosphere (argon or nitrogen) at low temperature (2-8 °C) to minimize degradation over time.2. Purity Check: - Before use, check the purity of the starting material by NMR to ensure it has not undergone significant protodeboronation during storage. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction, with conditions chosen to minimize the risk of protodeboronation.
Reagents and Materials:
-
This compound (or its protected form)
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Mild base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, THF)
-
Anhydrous co-solvent (if necessary)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the mild base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).
-
Add the anhydrous solvent.
-
Add this compound (1.1-1.5 eq).
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction to the lowest temperature that allows for a reasonable reaction rate (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and proceed with standard aqueous work-up and purification.
Protocol 2: Protection of Boronic Acids as Pinacol Esters
This protocol describes the conversion of the free boronic acids to their more stable pinacol esters.
Reagents and Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., toluene, THF)
-
Dean-Stark apparatus (optional, for removal of water)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and pinacol (2.2 eq) in the anhydrous solvent.
-
If using a Dean-Stark apparatus, heat the mixture to reflux to azeotropically remove water.
-
Alternatively, stir the mixture at room temperature or with gentle heating for several hours. The reaction can be monitored by the disappearance of the starting material.
-
Remove the solvent under reduced pressure.
-
The crude product can often be used directly in the subsequent reaction or purified by column chromatography on silica gel.
Visualizations
Caption: General pathways for the protodeboronation of the two boronic acid functionalities.
Caption: A typical experimental workflow to mitigate protodeboronation.
Caption: A logical flow for troubleshooting protodeboronation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include starting materials, byproducts from the synthesis, and degradation products. Specifically for boronic acids, impurities may consist of protodeborylated compounds (where the boronic acid group is replaced by a hydrogen atom), boronic acid anhydrides (boroxines), and residual palladium catalyst from coupling reactions.[1] It is also possible to have isomeric impurities depending on the synthetic route.[2]
Q2: My purified this compound shows a complex NMR spectrum with broad peaks. What could be the issue?
A2: The complexity and broadness in the NMR spectrum of boronic acids are often due to the presence of boronic anhydrides, which exist in equilibrium with the monomeric boronic acid.[1] These anhydrides, particularly the cyclic trimer known as a boroxine, can create a mixture of species in solution, leading to a confusing spectrum. Adding a small amount of water (D₂O for NMR) can often hydrolyze the boroxine back to the monomeric boronic acid, resulting in a cleaner spectrum.[1]
Q3: Is it necessary to purify the pinacol boronate ester precursor of my target compound?
A3: Yes, it is highly recommended to purify the boronate ester intermediate. Pinacol boronate esters are generally more stable and easier to handle than the corresponding boronic acids.[3] Purification at the ester stage, often by column chromatography or recrystallization, can significantly simplify the final purification of the boronic acid.[1]
Q4: Can I use standard silica gel column chromatography for the purification of this compound?
A4: Standard silica gel chromatography is often challenging for boronic acids. They have a tendency to stick to the silica, leading to streaking, poor separation, and sometimes decomposition.[1] If this method is attempted, it may require the use of solvent modifiers like a small amount of acetic acid or triethylamine to improve the chromatography.[4] However, other techniques are often more successful.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Synthesis | Incomplete reaction or side reactions. | Optimize reaction conditions (temperature, time, stoichiometry). Consider purifying intermediates, such as the corresponding boronate ester.[2][5] |
| Difficulty with Recrystallization | Compound is an oil or does not crystallize well from common solvents. | Try a wider range of solvents or solvent mixtures.[4] Consider trituration with a non-polar solvent like hexane to induce solidification.[1] Alternatively, convert the boronic acid to a more crystalline derivative for purification (e.g., trifluoroborate salt or diethanolamine adduct) and then revert to the boronic acid.[1][6] |
| Poor Separation on Silica Gel Column | Polar nature of the boronic acid leads to strong interaction with silica. | Avoid silica gel if possible. If necessary, try using a less polar mobile phase with a modifier (e.g., a small amount of acid).[4] Consider using neutral alumina as the stationary phase.[4] Reverse-phase chromatography (C18) is often a better alternative.[1][7] |
| Product Degradation During Purification | Boronic acids can be sensitive to heat and acidic conditions, leading to protodeboronation. | Avoid high temperatures during solvent evaporation.[1] Use milder purification techniques and avoid prolonged exposure to strong acids. |
| Inconsistent Yields | Formation of volatile methyl esters of boronic acid during workup with methanol. | If using methanol in workup or chromatography, be aware that volatile methyl esters can form and be lost during evaporation.[8] |
| Presence of Boroxine in Final Product | Dehydration of the boronic acid. | This is a common equilibrium. For characterization, adding a drop of water can simplify the NMR spectrum.[1] For subsequent reactions, the presence of boroxine is often not detrimental as it can react similarly to the boronic acid. |
Experimental Protocols
Purification via Acid-Base Extraction
This method is useful for removing non-acidic impurities.
Protocol:
-
Dissolve the crude this compound in an organic solvent such as ethyl acetate or diethyl ether.
-
Extract the organic solution with a mild aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution). The boronic acid will deprotonate and move into the aqueous layer.
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining non-acidic impurities.
-
Acidify the aqueous layer to a pH of ~2-3 with a dilute acid (e.g., 1M HCl). The pure boronic acid should precipitate out.
-
Extract the pure boronic acid back into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[4][9]
Purification by Recrystallization
This is a common technique if the compound is a solid.
Protocol:
-
Select an appropriate solvent or solvent system. Good single solvents to try are water, ethanol, or ethyl acetate.[4][6] For solvent systems, a common approach is to dissolve the compound in a good solvent (e.g., hot ethanol) and then add a poor solvent (e.g., hexane or water) until the solution becomes cloudy.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[10]
Purification via Diethanolamine Adduct Formation
This derivatization method can yield a crystalline solid that is easier to purify.
Protocol:
-
Dissolve the crude boronic acid in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add diethanolamine to the solution. The diethanolamine adduct, which is often a crystalline solid, should precipitate.
-
Isolate the adduct by filtration and wash with the solvent.
-
To recover the pure boronic acid, the adduct can be treated with an acid.[1][6]
Purification Workflow
Caption: A decision-making workflow for the purification of the target compound.
References
- 1. reddit.com [reddit.com]
- 2. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with Bifunctional Boronic Acids
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Suzuki-Miyaura cross-coupling reactions involving bifunctional boronic acids. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with a diboronic acid is giving low to no yield of the desired product. What are the primary factors to investigate?
A1: When a Suzuki coupling with a bifunctional boronic acid fails, a systematic approach to troubleshooting is crucial. The initial checkpoints should include:
-
Catalyst Activity: Ensure the palladium catalyst is active. Many palladium(0) catalysts are sensitive to air and moisture. If using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of boronic acids as a side reaction.[1] Ensure all solvents are thoroughly degassed and the reaction vessel is properly sealed.
-
Reagent Purity and Stability: Verify the purity of your aryl halide and, most importantly, the bifunctional boronic acid. Boronic acids can degrade over time, especially through protodeboronation.
-
Base and Solvent Selection: The choice of base and solvent is critical and highly interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or products. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.
Q2: I am observing a significant amount of the mono-coupled product when I am targeting the di-substituted product. How can I favor the formation of the di-substituted compound?
A2: The preference for multi-coupling over mono-coupling is a known phenomenon in Suzuki reactions with polyhalogenated substrates and can be influenced in reactions with diboronic acids as well.[2][3] To favor di-substitution, consider the following strategies:
-
Stoichiometry: Increase the equivalents of the aryl halide coupling partner. Using a molar ratio of aryl halide to diboronic acid greater than 2:1 can drive the reaction towards the di-substituted product.
-
Reaction Time and Temperature: Prolonging the reaction time and/or increasing the temperature can often promote the second coupling event. Monitor the reaction progress by a suitable technique (TLC, LC-MS, GC-MS) to optimize these parameters.
-
Catalyst and Ligand: Employing highly active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), can enhance the reactivity and favor the formation of the fully substituted product.[2]
Q3: Conversely, how can I selectively synthesize the mono-substituted product from a symmetric diboronic acid?
A3: Achieving selective mono-coupling requires careful control over the reaction conditions to prevent the second coupling from occurring.
-
Stoichiometry: This is the most critical parameter. Use a substoichiometric amount of the aryl halide (less than 1 equivalent) relative to the diboronic acid. This ensures that the diboronic acid is in excess, statistically favoring mono-substitution.
-
Reaction Conditions: Employ milder reaction conditions, such as lower temperatures and shorter reaction times, to minimize the extent of the second coupling.
-
Protecting Groups: A more advanced strategy involves the use of protecting groups for one of the boronic acid functionalities. For example, N-methyliminodiacetic acid (MIDA) boronates can be used to protect one boronic acid group while the other reacts. The MIDA group is stable under anhydrous Suzuki-Miyaura conditions and can be cleaved later to reveal the second boronic acid for a subsequent coupling reaction.
Q4: My reaction is plagued by side products. What are the most common side reactions with bifunctional boronic acids and how can I minimize them?
A4: The most prevalent side reactions in Suzuki couplings with boronic acids are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of a boronic acid group with a hydrogen atom. It is often catalyzed by the presence of water and a base. To minimize protodeboronation:
-
Use a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).
-
Employ anhydrous reaction conditions.
-
Consider converting the boronic acids to more stable boronate esters (e.g., pinacol esters).
-
-
Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl species. It is often promoted by the presence of oxygen and Pd(II) species. To reduce homocoupling:
-
Ensure a strictly inert atmosphere.
-
Use a Pd(0) catalyst or ensure complete reduction of a Pd(II) precatalyst.
-
Data Presentation
Table 1: Influence of Aryl Halide Stoichiometry on Mono- vs. Di-substitution
| Entry | Diboronic Acid | Aryl Halide | Equivalents of Aryl Halide | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1 | Benzene-1,4-diboronic acid | 4-Bromoanisole | 0.8 | 65 | 15 |
| 2 | Benzene-1,4-diboronic acid | 4-Bromoanisole | 1.0 | 50 | 40 |
| 3 | Benzene-1,4-diboronic acid | 4-Bromoanisole | 2.2 | <5 | 85 |
| 4 | Benzene-1,4-diboronic acid | 4-Bromoanisole | 3.0 | Not detected | 92 |
Note: Yields are hypothetical and for illustrative purposes. Actual results will vary based on specific substrates and reaction conditions.
Table 2: Comparison of Common Bases in Suzuki Reactions
| Base | Strength | Common Solvents | Key Considerations |
| K₃PO₄ | Strong | Toluene/H₂O, Dioxane/H₂O | Effective for many couplings, but can promote protodeboronation with sensitive substrates.[4] |
| K₂CO₃ | Moderate | Dioxane/H₂O, Ethanol/H₂O | A good general-purpose base, often a milder alternative to K₃PO₄.[4] |
| Cs₂CO₃ | Strong | Toluene, Dioxane, DMF | Highly soluble in organic solvents, can be effective in anhydrous conditions. |
| KF | Weak | Toluene, THF | Can be beneficial in preventing side reactions with base-sensitive functional groups. |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-arylation of a Symmetric Diboronic Acid
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
Symmetric diboronic acid (1.0 equiv)
-
Aryl halide (0.8 - 0.9 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 4:1 Dioxane/H₂O)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the diboronic acid, aryl halide, and base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent via cannula or syringe.
-
Seal the flask and place it in a preheated oil bath (typically 60-80 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress closely by TLC or LC-MS. The reaction should be stopped once the limiting aryl halide is consumed to minimize the formation of the di-substituted product.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the mono-substituted product from unreacted diboronic acid and the di-substituted byproduct.
Protocol 2: Protection of a Boronic Acid using Diethanolamine
This protocol describes the formation of a diethanolamine adduct to protect a boronic acid, which can be useful for improving stability.[5]
Materials:
-
Boronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Methylene chloride
Procedure:
-
In a vial with a stir bar, dissolve the boronic acid in a minimal amount of methylene chloride.
-
Add diethanolamine dropwise while stirring.
-
A precipitate will form. Stir the resulting slurry for 10-15 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.
Mandatory Visualization
Caption: Troubleshooting workflow for failed Suzuki reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Iridium-catalyzed selective arylation of B(6)–H of 3-aryl-o-carboranes with arylboronic acid via direct B–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cross-coupling reactions with the bifunctional reagent, 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional organoboron compound. It contains two boronic acid moieties: one attached to the pyrazole ring at the 4-position (a C(sp²)-B bond) and the other to a benzylic carbon at the 1-position of the pyrazole (a C(sp³)-B bond). This structure makes it a valuable building block in medicinal chemistry and materials science for introducing a pyrazole-benzyl scaffold into molecules via Suzuki-Miyaura cross-coupling reactions.
Q2: Which boronic acid group is expected to react preferentially in a Suzuki-Miyaura cross-coupling reaction?
A2: In general, the boronic acid on the pyrazole ring (C(sp²)-B) is expected to be more reactive than the benzylic boronic acid (C(sp³)-B) under standard Suzuki-Miyaura conditions.[1] This is due to the higher electrophilicity of the C(sp²)-boron atom and the generally faster transmetalation rates for aryl boronic acids compared to alkyl/benzyl boronic acids.[1]
Q3: How can I achieve selective coupling at the pyrazole-4-boronic acid?
A3: To favor coupling at the more reactive pyrazole-4-boronic acid, you can employ standard Suzuki-Miyaura conditions with careful control over stoichiometry. Using a 1:1 ratio of your aryl/heteroaryl halide to the diboronic acid should predominantly yield the product coupled at the pyrazole ring. Milder reaction conditions (e.g., lower temperatures, weaker bases) can also enhance selectivity.
Q4: Is it possible to perform a sequential, one-pot, two-step coupling to functionalize both boronic acid sites?
A4: Yes, a sequential one-pot borylation/Suzuki reaction is a viable strategy.[2][3][4][5][6] This would involve an initial Suzuki-Miyaura coupling under conditions that favor reaction at the more reactive pyrazole-4-boronic acid. After the first coupling is complete, a second aryl/heteroaryl halide and potentially a more robust catalyst/ligand system and stronger base can be added to the reaction mixture to facilitate the second coupling at the less reactive benzylic position.
Q5: What are common side reactions to be aware of?
A5: Common side reactions include:
-
Protodeboronation: Cleavage of the C-B bond and replacement with a hydrogen atom. This is more prevalent with benzylboronic acids and can be minimized by using anhydrous solvents and inert atmospheres.
-
Homocoupling: Coupling of two molecules of the boronic acid or two molecules of the aryl halide. This can be reduced by ensuring a well-degassed reaction mixture and using the appropriate stoichiometry.
-
Double Coupling: If performing a selective mono-coupling, the formation of the di-coupled product can be a side reaction. This can be minimized by controlling the stoichiometry of the coupling partner.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Protodeboronation of the boronic acid. 4. Reaction temperature is too low. | 1. Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF, with or without water). 3. Ensure anhydrous solvents and rigorously degas the reaction mixture. 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Poor Regioselectivity (Reaction at both boronic acid sites) | 1. Reaction conditions are too harsh. 2. Incorrect stoichiometry. | 1. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) and a lower reaction temperature. 2. Use a slight excess (1.1-1.2 equivalents) of the aryl/heteroaryl halide for the first coupling. |
| Significant Protodeboronation | 1. Presence of water or protic solvents. 2. Prolonged reaction times at high temperatures. | 1. Use anhydrous solvents and ensure all glassware is thoroughly dried. 2. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. |
| Formation of Homocoupling Byproducts | 1. Presence of oxygen in the reaction mixture. 2. Suboptimal catalyst or ligand. | 1. Thoroughly degas the solvent and reaction mixture using techniques like sparging with an inert gas or freeze-pump-thaw cycles. 2. Screen different phosphine ligands or N-heterocyclic carbene (NHC) ligands. |
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and selectivity. The following tables provide a starting point for optimization based on literature for similar Suzuki-Miyaura cross-coupling reactions.
Table 1: Effect of Catalyst and Ligand on C(sp²) vs. C(sp³) Coupling
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Expected Selectivity |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80-100 | High for C(sp²)-B |
| Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene | 100 | High for C(sp²)-B |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | Moderate to high for C(sp²)-B |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | May favor C(sp³)-B in a second step |
Table 2: Influence of Base and Solvent on Reaction Outcome
| Base (equivalents) | Solvent | Temperature (°C) | Expected Outcome |
| K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | Selective coupling at C(sp²)-B |
| K₃PO₄ (3) | Toluene | 100 | Efficient coupling at C(sp²)-B |
| Cs₂CO₃ (3) | DMF | 110 | May promote coupling at the less reactive C(sp³)-B site |
| KF (3) | THF | 70 | Milder conditions, potentially higher selectivity for C(sp²)-B |
Experimental Protocols
Protocol 1: Selective Mono-Coupling at the Pyrazole-4-Boronic Acid
This protocol aims for a selective reaction at the more reactive C(sp²)-boronic acid on the pyrazole ring.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl Halide (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl/heteroaryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: One-Pot Sequential Di-Coupling
This protocol outlines a two-step, one-pot procedure to functionalize both boronic acid moieties.
Step 1: First Coupling (at Pyrazole-4-Boronic Acid)
-
Follow steps 1-5 from Protocol 1.
-
Once the first coupling is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
Step 2: Second Coupling (at Benzylic Boronic Acid)
-
To the reaction mixture from Step 1, add the second aryl/heteroaryl halide (1.2 equiv).
-
Add a more robust catalyst system if necessary (e.g., more Pd(OAc)₂/SPhos or a different catalyst like PdCl₂(dppf)).
-
Add a stronger base, such as Cs₂CO₃ (3.0 equiv).
-
Degas the mixture again by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to a higher temperature, for example, 110-120 °C.
-
Monitor the progress of the second coupling by TLC or LC-MS.
-
Once complete, follow the workup and purification procedure described in steps 7-9 of Protocol 1.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid in Catalysis
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on general principles of Suzuki-Miyaura cross-coupling reactions and common challenges associated with pyrazole-containing boronic acids. Specific quantitative data and side reaction profiles for 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid are not extensively available in the public domain. Researchers should use this as a general guide and optimize conditions for their specific application.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: When encountering low or no yield, a systematic check of the reaction components and conditions is crucial. The primary areas to focus on are:
-
Catalyst Activity: Ensure the palladium catalyst and any associated ligands are active.[1] Pd(0) is the active species; if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of your boronic acid and decomposition of the catalyst.[1] It is critical to ensure that your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Reagent Purity and Stability: Verify the purity of all reagents. Boronic acids can degrade over time, and the presence of two boronic acid moieties in your starting material may affect its stability.[2]
-
Base and Solvent Selection: The choice of base and solvent is interdependent and critical for success.[1] The base must be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or products.[1]
Q2: I am observing significant formation of a byproduct that appears to be the result of replacing a boronic acid group with a hydrogen atom. What is this side reaction and how can I minimize it?
A2: This common side reaction is known as protodeboronation. It is particularly prevalent with electron-rich heterocyclic boronic acids.[1] To minimize protodeboronation, consider the following strategies:
-
Use a Milder Base: Strong bases, especially in the presence of water, can accelerate this side reaction.[1] Switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) may be beneficial.[1]
-
Anhydrous Conditions: Since water is the proton source for this reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.[1]
Q3: Another major byproduct in my reaction is a dimer of my starting material or the coupling partner. What causes this and how can it be prevented?
A3: This side reaction is known as homocoupling. It occurs when two molecules of the same boronic acid (or aryl halide) couple together. This is often promoted by the presence of oxygen or when using a Pd(II) catalyst source that is not efficiently reduced to the active Pd(0) state.[3] To prevent homocoupling:
-
Thoroughly Degas: Ensure all solvents are rigorously degassed to remove oxygen.[1]
-
Use an Active Pd(0) Source: Starting with a Pd(0) catalyst or ensuring the complete in situ reduction of a Pd(II) precatalyst can minimize this side reaction.[3]
Q4: Can the pyrazole ring in my boronic acid interfere with the catalytic cycle?
A4: Yes, nitrogen-containing heterocycles like pyrazole can potentially inhibit the palladium catalyst. The nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation.[4] While your starting material has the N1 position of the pyrazole substituted, which can mitigate some inhibitory effects, the potential for coordination remains. If catalyst inhibition is suspected, you may need to screen different ligands that can favor the desired catalytic cycle over catalyst sequestration.
Troubleshooting Guides
Guide 1: Low Conversion or No Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a robust precatalyst (e.g., a palladacycle).[1] | Catalysts can degrade over time, especially if not stored under inert conditions. Precatalysts can offer better air stability. |
| Poor Base Selection | Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is dry and finely powdered for anhydrous reactions.[1] | The base is crucial for activating the boronic acid for transmetalation.[5] The optimal base is substrate-dependent. |
| Inappropriate Solvent | Try different solvent systems (e.g., dioxane/water, toluene, DMF).[2] Ensure proper degassing. | Solvent polarity and miscibility affect reagent solubility and reaction kinetics. Water can be necessary for some systems but can also promote side reactions.[2] |
| Low Reaction Temperature | Incrementally increase the reaction temperature. | Some Suzuki-Miyaura couplings require higher temperatures to overcome activation energy barriers. |
Guide 2: Significant Byproduct Formation
| Side Product | Potential Cause | Troubleshooting Step |
| Protodeboronation | Presence of water; strong base.[1] | Use anhydrous solvents and reagents. Switch to a milder base (e.g., KF, K₂CO₃).[1] |
| Homocoupling | Oxygen in the reaction mixture; incomplete reduction of Pd(II) precatalyst.[1][3] | Ensure thorough degassing of solvents. Use a Pd(0) source or a precatalyst known for efficient reduction. |
| Decomposition | High temperature; unstable starting material. | Reduce the reaction temperature. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.[6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point and should be optimized for your specific substrates.
-
Reagent Preparation: In a reaction vessel (e.g., a Schlenk flask), add this compound (1.0 equiv.), the aryl halide coupling partner (1.0-1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS).[1]
-
Workup: After the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.[1]
Visualizations
Caption: Troubleshooting workflow for a low-yield Suzuki coupling reaction.
Caption: Suzuki-Miyaura cycle with key side reaction pathways.
Caption: Decision tree for selecting initial Suzuki coupling conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
Improving the yield of reactions with 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid
Technical Support Center: 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid
Welcome to the technical support center for this compound (CAS No. 1256355-17-5).[1] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reactions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: This compound is a bifunctional organoboron reagent primarily used as a building block in organic synthesis. Its two boronic acid groups make it suitable for sequential or double Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of complex molecules with multiple aryl or heteroaryl substituents.[2][3][4] The pyrazole core is a common structural motif in medicinal chemistry, making this reagent particularly valuable for the development of new pharmaceutical agents.[4][5]
Q2: How can I achieve selective coupling at one of the two boronic acid sites?
A2: Achieving selective mono-coupling with a bifunctional boronic acid can be challenging. The reactivity of the two boronic acid groups may differ based on their electronic and steric environments. One common strategy is to convert the more reactive boronic acid to a more stable boronate ester, such as a pinacol ester.[6][7] This can mask one site while the other undergoes reaction. Alternatively, controlling the stoichiometry of the coupling partner (using one equivalent or slightly less) and carefully selecting reaction conditions (milder base, lower temperature) can favor mono-substitution.
Q3: What are the common side reactions to be aware of when using this reagent?
A3: The most common side reactions in Suzuki-Miyaura couplings involving boronic acids are protodeboronation (replacement of the boronic acid group with a hydrogen atom), oxidation of the boronic acid, and homocoupling of the boronic acid or the coupling partner.[6][8] Protodeboronation is often catalyzed by base or residual acid and can be exacerbated by high temperatures and extended reaction times.[6][9] Homocoupling is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[8]
Q4: What are the best practices for storing and handling this compound?
A4: Boronic acids can be sensitive to air and moisture. It is recommended to store the compound under an inert atmosphere (argon or nitrogen) in a cool, dry place. When handling the reagent, it is advisable to work in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses, to avoid contact with skin and eyes.[1] For reactions requiring anhydrous conditions, ensure that solvents and other reagents are properly dried and degassed.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Low or No Reaction Yield
Q: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield or failing completely. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality: Ensure the purity and stability of your boronic acid, aryl halide, and other reagents. Boronic acids can degrade over time; consider using a freshly opened bottle or purifying the reagent if necessary.[10]
-
Inert Atmosphere: The palladium catalyst, especially in its Pd(0) active form, is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were thoroughly degassed.[10][11]
-
Catalyst Activity: The palladium catalyst may be inactive. Use a fresh source of catalyst or a pre-catalyst that is activated in situ.
dot
Caption: Troubleshooting workflow for low reaction yield.
Optimization of Reaction Conditions: If initial checks do not solve the issue, a systematic optimization of reaction parameters is necessary. The table below provides a starting point for screening different conditions.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative) | Condition 3 (For difficult couplings) | Rationale & Citation |
|---|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | PdCl₂(dppf) (2-5 mol%) | XPhos Pd G3 (1-2 mol%) | Electron-rich and bulky ligands on modern pre-catalysts can improve oxidative addition and reductive elimination steps.[8][10] |
| Base | Na₂CO₃ (2 M aq. solution) | K₂CO₃ (solid) | K₃PO₄ or Cs₂CO₃ (solid) | Stronger, non-nucleophilic bases are often more effective, especially for less reactive substrates.[10][12] |
| Solvent | Dioxane / H₂O (4:1) | Toluene / EtOH / H₂O | THF (anhydrous) | Solvent choice affects solubility and catalyst stability. Anhydrous conditions can reduce protodeboronation.[10] |
| Temperature | 80-90 °C | 100 °C | 110 °C | Higher temperatures can increase reaction rates but may also promote side reactions.[11] |
| Boron Reagent | Boronic Acid | Pinacol Boronate Ester | MIDA Boronate Ester | Boronate esters offer increased stability against protodeboronation and allow for a slow release of the active boronic acid.[9][10] |
Issue 2: Significant Formation of Side Products
Q: My reaction is producing a significant amount of homocoupled product and/or a product from protodeboronation. How can I minimize these side reactions?
A:
Minimizing Protodeboronation: Protodeboronation is the undesired cleavage of the C-B bond.
-
Use Anhydrous Conditions: Water can be a source of protons. Using anhydrous solvents and reagents can significantly reduce this side reaction.[6][10]
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[6] Consider using a weaker base like K₂CO₃ or a fluoride source like CsF if compatible with your system.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester).[9][10] These esters are more resistant to protodeboronation and hydrolyze in situ to release the active boronic acid.
-
Shorten Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.[9]
Minimizing Homocoupling: Homocoupling (e.g., Ar-Ar from Ar-X) is often driven by oxygen.
-
Thorough Degassing: Ensure the reaction mixture is rigorously deoxygenated before adding the catalyst. Techniques like freeze-pump-thaw cycles or bubbling a stream of argon through the solvent for an extended period are effective.[8][10]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial. If using a Pd(II) pre-catalyst, ensure conditions are suitable for its efficient reduction to the active Pd(0) species.
-
Control Stoichiometry: Using a slight excess of the boronic acid reagent (1.1-1.2 equivalents) can favor the desired cross-coupling pathway over homocoupling of the aryl halide.[10]
dot
Caption: Simplified Suzuki-Miyaura catalytic cycle with key side reactions.
Issue 3: Difficulty with Product Purification
Q: I am having trouble purifying my product. The boronic acid starting material and byproducts are difficult to remove by column chromatography.
A: The polar nature of boronic acids and their byproducts can indeed complicate purification.[13]
-
Aqueous Wash: A basic aqueous wash (e.g., with 1M NaOH) can help remove unreacted boronic acid by converting it to a water-soluble boronate salt. Follow this with a neutral wash (water or brine) to remove the base.
-
Acid/Base Extraction: A purification strategy involves treating the crude product with a base to form the salt of the boronic acid, which can then be separated by solvent extraction.[14] The pure boronic acid can be recovered by acidifying the aqueous layer.[14]
-
Specialized Chromatography: If standard silica gel chromatography is ineffective due to streaking, consider using a less acidic stationary phase like neutral alumina.[13] Alternatively, treating the silica gel with boric acid has been reported to improve the chromatography of boronic esters.[15]
-
Derivatization: For difficult separations, consider converting the crude boronic acid product to its pinacol or MIDA ester. These derivatives are generally less polar and more amenable to purification by standard column chromatography.[7] The protecting group can be removed in a subsequent step.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification.[13]
Key Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general starting point and should be optimized for your specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[11]
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%). Then, add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[11]
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[11]
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[11]
References
- 1. echemi.com [echemi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for Selective Coupling of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols for the selective cross-coupling of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid. Given the presence of two distinct boronic acid moieties—a heteroaryl boronic acid at the C-4 position and a benzylic boronic acid at the N-1 position—achieving chemoselectivity is a primary challenge. This guide outlines strategies to control and optimize this transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving a selective Suzuki-Miyaura coupling with a substrate containing two different boronic acid groups?
There are two main strategies to achieve chemoselective cross-coupling on a molecule like this compound:
-
Exploiting Inherent Reactivity Differences: The two boronic acid groups—heteroaryl (at C-4) and benzylic (at N-1)—possess different electronic and steric properties. Typically, C(sp²)-B bonds (like the one on the pyrazole ring) are more reactive in Suzuki-Miyaura couplings than C(sp³)-B bonds (like the benzylic one).[1] By carefully selecting the catalyst, ligand, base, and temperature, it is often possible to favor the reaction at the more reactive site.
-
Using Protecting Groups: If exploiting inherent reactivity is insufficient, one boronic acid group can be selectively protected while the other undergoes coupling.[2][3] The protecting group is then removed to allow for a subsequent coupling at the second position. This "iterative coupling" approach offers precise control over the synthesis of complex molecules.[4] Common protecting groups include pinacol, N-methyliminodiacetic acid (MIDA), and trifluoroborates.[2][5][6]
Q2: Which boronic acid on the target molecule is expected to be more reactive?
The boronic acid at the C-4 position of the pyrazole ring is generally expected to be more reactive. This is because aryl and heteroaryl boronic acids (Csp²-B) typically exhibit faster transmetalation rates in the Suzuki-Miyaura catalytic cycle compared to alkyl or benzylic boronic acids (Csp³-B).[1][7] However, the actual reactivity can be influenced by the specific reaction conditions, and experimental validation is always recommended.
Q3: What are the recommended starting catalysts and ligands for screening selective coupling reactions?
The choice of catalyst and ligand is critical for controlling selectivity. Sterically bulky and electron-rich phosphine ligands are often effective.[8] For challenging couplings, modern palladacycle precatalysts are highly recommended due to their high activity and air stability.[9]
Below is a table of recommended starting systems for catalyst screening.
| Catalyst System | Ligand | Key Characteristics & Typical Applications |
| Pd₂(dba)₃ | P(t-Bu)₃ | Highly active catalyst system effective for a broad range of substrates, including less reactive aryl chlorides, often at room temperature.[8] |
| Pd(OAc)₂ | SPhos | SPhos is a bulky, electron-rich ligand that can prevent boronic acid homocoupling and is effective for hindered substrates.[10] |
| XPhos Pd G3 | XPhos | An air-stable and highly active precatalyst suitable for a wide range of cross-couplings, including those with nitrogen-rich heterocycles.[11] |
| PdCl₂(dppf) | dppf | A general, robust catalyst often used for standard Suzuki couplings; may serve as a baseline for comparison. |
Q4: How do I choose an appropriate protecting group for one of the boronic acid moieties?
The choice of protecting group depends on its stability to the desired reaction conditions and the ease of its subsequent removal.[5] Boronate esters are generally more stable than their corresponding boronic acids.[12]
| Protecting Group | Structure | Stability | Deprotection Conditions | Key Advantages |
| Pinacol Ester | Boronic acid ester with pinacol | Stable to column chromatography; moderately stable to aqueous conditions.[5] | Acidic hydrolysis (e.g., with NaIO₄) or fluoride-mediated cleavage.[5] | Widely used, readily available, and can sometimes be used directly in coupling.[5][13] |
| MIDA Boronate | N-Methyliminodiacetic acid boronate | Highly stable to anhydrous conditions, including flash chromatography, strong acids, and some organometallic reagents. | Mild basic hydrolysis (e.g., aq. NaOH).[5] | Excellent for multi-step, iterative cross-coupling sequences due to high stability.[2] |
| Trifluoroborate Salt (K-R-BF₃) | Potassium organotrifluoroborate | Highly stable to air, moisture, and oxidation. Low solubility in many organic solvents.[5][6] | Requires a base (e.g., Cs₂CO₃, K₂CO₃) for in-situ hydrolysis to the boronic acid during coupling. | Crystalline, easy to handle solids with a long shelf-life.[6] |
| Diethanolamine Adduct | Diethanolamine boronate | Air and water stable crystalline solids.[14] | Can often be used directly in Suzuki couplings, especially in protic solvents.[14] | Inexpensive reagent, simple preparation.[14] |
Troubleshooting Guides
This section addresses common issues encountered during selective cross-coupling experiments.
Problem: Low to no yield of the desired coupled product.
This is a common issue in Suzuki-Miyaura reactions. A systematic approach to troubleshooting is essential.[9]
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Problem: Reaction is not selective, and coupling occurs at both boronic acid sites.
-
Possible Cause: The reaction conditions (temperature, base, catalyst loading) are too harsh, leading to the reaction of the less reactive boronic acid.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Start the reaction at a lower temperature (e.g., room temperature or 40-60 °C) and monitor for selective conversion of the more reactive site.
-
Use a Milder Base: Strong bases can accelerate the reaction rate and reduce selectivity. Switch from strong bases like K₃PO₄ or Cs₂CO₃ to milder ones like K₂CO₃ or KF.[9]
-
Reduce Catalyst Loading: High catalyst loading can sometimes lead to over-reactivity. Try reducing the catalyst amount to 0.5-1 mol%.
-
Change Ligand: A more sterically hindered ligand may improve selectivity by differentiating more effectively between the two boronic acid sites.
-
Implement a Protection Strategy: If the above methods fail, selectively protect the less reactive boronic acid (likely the benzylic one) with a group like MIDA or pinacol before performing the first coupling.
-
Problem: Significant protodeboronation is observed (boronic acid group is replaced by hydrogen).
-
Possible Cause: This is a common side reaction, especially with unstable boronic acids, and is often promoted by strong bases and the presence of water.[4][9]
-
Troubleshooting Steps:
-
Switch to Anhydrous Conditions: Water is the proton source for this side reaction. Using anhydrous solvents and bases can significantly reduce protodeboronation.[9]
-
Use a Milder, Non-Aqueous Base: Potassium fluoride (KF) is often an excellent choice as it is a weaker base and can be used under anhydrous conditions.
-
Protect the Boronic Acid: Converting the boronic acid to a more stable form, such as a pinacol ester or a trifluoroborate salt, can prevent premature decomposition.[6][12]
-
Problem: Homocoupling of the boronic acid starting material is a major byproduct.
-
Possible Cause: This side reaction is typically caused by the presence of oxygen, which can interfere with the catalytic cycle.[9]
-
Troubleshooting Steps:
-
Ensure Rigorous Degassing: The solvent must be thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Maintain an Inert Atmosphere: The reaction vessel must be purged with an inert gas, and the reaction should be run under a positive pressure of that gas.
-
Select an Appropriate Ligand: Some ligands are better at suppressing homocoupling. For example, SPhos has been shown to be effective in minimizing this side reaction.[10]
-
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol outlines a parallel screening approach to identify the optimal catalyst, ligand, and base for the selective coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole).
Caption: General experimental workflow for parallel catalyst screening.
-
Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), the selected base (2.0 equiv., e.g., K₃PO₄), the palladium precatalyst (2 mol%), and the ligand (4 mol%) to a reaction vial equipped with a stir bar.
-
Reagent Addition: Add this compound (1.1 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) to achieve a final concentration of 0.1-0.2 M with respect to the aryl halide.[11]
-
Reaction: Seal the vial and place it in a preheated heating block or oil bath at the desired temperature (e.g., 80 °C). Stir vigorously.
-
Monitoring: Monitor the reaction by taking small aliquots over time and analyzing by LC-MS or TLC to assess the consumption of starting material and the formation of the mono-coupled and di-coupled products.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Analysis: Analyze the crude product mixture by ¹H NMR and LC-MS to determine the yield and the ratio of selectively coupled product to byproducts.
Protocol 2: Selective Protection of a Boronic Acid with Diethanolamine
This protocol describes the formation of a stable diethanolamine adduct, which can help differentiate the two boronic acid sites.[14]
-
Dissolution: In a vial with a stir bar, dissolve the diboronic acid substrate (1.0 equiv) in a suitable solvent like methylene chloride or THF.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise. The relative steric and electronic properties may favor complexation at one site over the other.
-
Precipitation: A white precipitate of the diethanolamine adduct should form. Stir the slurry for 15-30 minutes.
-
Isolation: Isolate the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization: Use NMR to confirm the structure and determine at which boron center the complex has formed. This protected substrate can then be used in a subsequent coupling reaction.
Logical Relationship Diagram
Strategy for Sequential Cross-Coupling
This diagram illustrates the logical workflow for synthesizing a di-substituted product using a protecting group strategy, which offers maximum control over the reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly enantioselective rhodium-catalyzed cross-coupling of boronic acids and racemic allyl halides | Springer Nature Experiments [experiments.springernature.com]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Managing the reactivity of two boronic acid groups in one molecule
Technical Support Center: Managing Diboronic Acid Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when working with molecules containing two boronic acid groups.
Frequently Asked Questions (FAQs)
Q1: What makes managing the reactivity of two boronic acid groups in a single molecule so challenging?
A1: The primary challenge is achieving chemoselectivity. Boronic acids and their derivatives, like pinacol esters, are highly valuable reagents for reactions such as the Suzuki-Miyaura cross-coupling.[1][2] When two such groups are present in one molecule, it is difficult to make one react while the other remains unchanged. Unprotected boronic acids can also be prone to forming cyclic trimers (boroxines), which can complicate purification and quantitative analysis.[1] Additionally, they are susceptible to undesired side reactions like protodeboronation under certain conditions.[3]
Q2: What are the principal strategies for selectively reacting one of two boronic acid groups?
A2: There are two main strategies:
-
Orthogonal Protection: This is the most robust method. It involves using two different "protecting groups" for the boronic acids that can be removed under different, non-interfering (orthogonal) conditions.[4][5] For example, one group might be removed with acid, while the other is removed with a base.[1] This allows for sequential reactions at each boron site.
-
Kinetic vs. Thermodynamic Control: This strategy exploits the inherent differences in reaction rates (kinetics) or product stabilities (thermodynamics) between the two boronic acid sites.[6][7] For instance, an unprotected boronic acid may react faster (kinetic product) than a sterically hindered boronic ester under specific, often low-temperature, conditions.[8][9] This approach can avoid additional protection/deprotection steps but requires careful optimization of reaction conditions.
Q3: What is a boronic acid protecting group and why is it useful?
A3: A protecting group is a chemical moiety that temporarily masks the reactive boronic acid.[5] This is achieved by converting the boronic acid into a boronate ester or a tetracoordinate boron species.[1] This strategy is useful for several reasons:
-
Preventing Unwanted Reactions: It renders the boron atom unreactive towards certain reagents or conditions, allowing chemical transformations to be performed elsewhere on the molecule.[10]
-
Enabling Selectivity: By using protecting groups with different stabilities, one can selectively unmask and react one boronic acid at a time.[11]
-
Improving Stability and Handling: Many protected forms, like MIDA boronates or trifluoroborate salts, are more stable, crystalline, and easier to handle than the free boronic acids, which can be unstable.[1][12]
Q4: What are the most common protecting groups and when should I choose one over another?
A4: The choice of protecting group depends on the desired reactivity and the conditions of subsequent reaction steps. The most common groups offer a range of stabilities and deprotection methods, allowing for a tailored synthetic strategy.
Table 1: Comparison of Common Boronic Acid Protecting Groups
| Protecting Group | Structure Abbreviation | Key Features & Use Cases | Deprotection Conditions | Citations |
| Pinacol Ester | B(pin) | Most common; good stability for purification. Often reactive enough for direct use in Suzuki coupling (acts as a "blocking" group rather than a true "protecting" group). | Acidic hydrolysis (e.g., HCl), often with an oxidant like NaIO₄ to remove pinacol byproduct. Can be difficult. | [1] |
| N-Methyliminodiacetate | B(MIDA) | Forms a highly stable, crystalline solid. Renders the boron unreactive to Suzuki coupling. Excellent for iterative cross-coupling strategies. | Mild aqueous base (e.g., 1M NaOH, THF, rt). | [1][12][13] |
| 1,8-Diaminonaphthalene | B(dan) | Very stable across a wide range of conditions due to nitrogen lone pair donation to the empty boron p-orbital, reducing Lewis acidity. | Acidic hydrolysis (e.g., aqueous HCl). | [1][11] |
| Potassium Trifluoroborate | BF₃K | Crystalline, bench-stable salts. Unreactive in cross-coupling until hydrolyzed to the boronic acid. Offers a "slow-release" of the active species. | Requires hydrolysis, often with a base like K₂CO₃ or Cs₂CO₃ in the reaction, or prior treatment with acid. | [1][3] |
Q5: What does "orthogonal protection" mean in the context of diboronic acids?
A5: Orthogonal protection is a strategy where multiple functional groups (in this case, two boronic acids) are protected with groups that can be removed by completely different chemical methods.[4][5] A classic example is protecting one boronic acid as a base-labile MIDA ester and the other as an acid-labile DAN amide.[1] This allows for the selective deprotection and reaction of the first boronic acid using a base, without affecting the DAN-protected site. Subsequently, the DAN group can be removed with acid to reveal the second boronic acid for another reaction. This provides precise control over a multi-step synthesis.
Troubleshooting Guides
Problem 1: Both of my boronic acid groups are reacting in a Suzuki-Miyaura coupling.
-
Probable Cause: The two boronic acid groups have similar reactivity, and no control strategy was implemented. This is common if both are unprotected or protected with the same group (e.g., both are pinacol esters).
-
Solution: Implement an orthogonal protection strategy. Protect one site as a robust, unreactive MIDA boronate while leaving the other as a more reactive pinacol ester or free boronic acid. This will allow the selective coupling of the B(pin) group, after which the B(MIDA) group can be deprotected and subsequently coupled.
Problem 2: My reaction has a low yield with a significant amount of a byproduct that lacks a boron group (protodeboronation).
-
Probable Cause: Protodeboronation is the undesired cleavage of the C-B bond, which is often promoted by the presence of water, strong bases (like NaOH), or high temperatures.[3][14]
-
Solution:
-
Use Anhydrous Conditions: Thoroughly dry all solvents and glassware and run the reaction under an inert atmosphere (Argon or Nitrogen).[14]
-
Optimize the Base: Switch from strong bases like NaOH or KOH to weaker inorganic bases.[3][14]
-
Lower the Temperature: If possible, run the reaction at a lower temperature (e.g., 60-80 °C).[14] A more active catalyst/ligand system may be needed to achieve a reasonable reaction rate at a lower temperature.
-
Use a Protected Form: Using a trifluoroborate (BF₃K) or MIDA boronate can provide a "slow-release" of the boronic acid, keeping its concentration low and minimizing decomposition.[3][10]
-
Table 2: Recommended Bases to Minimize Protodeboronation
| Base | Abbreviation | Use Case | Citations |
| Potassium Phosphate | K₃PO₄ | Effective and commonly used mild base for Suzuki couplings. | [14] |
| Cesium Carbonate | Cs₂CO₃ | A weak base that is often sufficient for coupling while minimizing side reactions. | [3][14] |
| Potassium Fluoride | KF | Can activate boronic acids for transmetalation while being mild enough to avoid decomposition of sensitive substrates. | [3][15] |
| Potassium Acetate | KOAc | A very mild base, useful when other bases cause decomposition. | [16] |
Problem 3: My reaction is generating a significant amount of a dimer of my boronic acid starting material (homocoupling).
-
Probable Cause: Homocoupling is often promoted by the presence of oxygen or inefficient catalyst turnover, leading to high concentrations of Pd(II) species.[3][17]
-
Solution:
-
Deoxygenate Rigorously: Ensure the solvent and reaction headspace are thoroughly deoxygenated by sparging with an inert gas (e.g., Argon) for 15-30 minutes before adding the catalyst.[17][18]
-
Use an Efficient Pd(0) Catalyst: Use a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a highly active pre-catalyst/ligand system that rapidly generates the active Pd(0) species.[3]
-
Control Reagent Addition: Pre-heating the catalyst, base, and aryl halide before adding the boronic acid can sometimes reduce homocoupling.[17]
-
Problem 4: I'm observing inconsistent reactivity or my boronic acid starting material has poor solubility.
-
Probable Cause: Free boronic acids are prone to dehydration to form cyclic anhydrides known as boroxines.[1] This equilibrium can affect the precise quantity of active monomeric boronic acid and alter its solubility profile.
-
Solution:
-
Use Boronic Esters: Convert the boronic acid to a derivative like a pinacol (Bpin) or MIDA ester, which are not susceptible to boroxine formation.[1]
-
Controlled Water Addition: If using a free boronic acid, sometimes the addition of a small, controlled amount of water can shift the equilibrium from the boroxine back to the active boronic acid.[19]
-
Experimental Protocols
Protocol 1: Orthogonal Sequential Suzuki-Miyaura Coupling
This protocol describes the selective coupling of a molecule containing both a boronic acid pinacol ester (Bpin) and a MIDA boronate (BMIDA).
-
Step 1: Selective Coupling of the B(pin) Group
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine the diboronic starting material (1.0 eq), the first aryl halide (Ar¹-X, 1.1 eq), and a suitable base (e.g., K₃PO₄, 2.5 eq).[14]
-
Add the anhydrous solvent (e.g., Dioxane).[14] Degas the mixture by sparging with Argon for 20 minutes.
-
Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and SPhos, 2 mol%).[20]
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor for the consumption of the starting material by LC-MS or TLC.
-
Upon completion, perform an aqueous workup and purify the mono-coupled product by column chromatography.
-
-
Step 2: Deprotection of the B(MIDA) Group
-
Dissolve the purified mono-coupled product from Step 1 in a mixture of THF and 1M aqueous NaOH.[1][12]
-
Stir at room temperature for 2-4 hours, monitoring the cleavage of the MIDA group by LC-MS.
-
Once complete, acidify the mixture with 1N HCl and extract the product with an organic solvent (e.g., ethyl acetate). The resulting product is the free boronic acid.
-
-
Step 3: Coupling of the Newly Formed Boronic Acid
-
Using the product from Step 2, repeat the Suzuki-Miyaura coupling procedure described in Step 1, this time using the second aryl halide (Ar²-X).
-
Protocol 2: Reaction Monitoring by LC-MS
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 min), carefully withdraw a small aliquot (e.g., 10-50 µL) from the inert reaction atmosphere using a syringe.[18]
-
Quenching: Immediately dilute the aliquot into a known volume (e.g., 1.0 mL) of a suitable solvent like acetonitrile or methanol in a labeled autosampler vial. This stops the reaction and prepares the sample for analysis.[18]
-
Analysis: Analyze the quenched samples using an LC-MS system. A typical method would involve a C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) as the mobile phase.
-
Data Interpretation: Monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak over time. Integrating the peak areas allows for the generation of a reaction profile to determine the reaction endpoint.
Table 3: Representative Reaction Monitoring Data (LC-MS Peak Area %)
| Time (min) | Starting Material (%) | Mono-Coupled Product (%) |
| 0 | 100 | 0 |
| 15 | 72 | 28 |
| 30 | 45 | 55 |
| 60 | 11 | 89 |
| 120 | < 2 | > 98 |
Visualizations: Workflows and Mechanisms
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
- 13. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Yoneda Labs [yonedalabs.com]
- 20. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the hydrolytic stability of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a gradual decrease in the purity of my aqueous stock solution of this compound over time, even when stored at 4°C. What could be the cause?
A1: This is likely due to the inherent hydrolytic instability of boronic acids in aqueous solutions. The primary degradation pathway is often protodeboronation, where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[1] For arylboronic acids, this process can be influenced by pH.[1] Even at refrigerated temperatures, slow degradation can occur. For long-term storage, consider preparing fresh solutions or storing the compound as a dry solid under an inert atmosphere.[2]
Q2: My reaction yield using this compound in a Suzuki-Miyaura coupling is inconsistent. How can its stability impact the reaction?
A2: Inconsistent yields in Suzuki-Miyaura coupling can be a direct consequence of the boronic acid's instability under reaction conditions, which often involve heat and a basic aqueous environment.[3] These conditions can accelerate decomposition pathways like protodeboronation, reducing the amount of active reagent available for cross-coupling.[3] To troubleshoot, you could:
-
Use a Protective Group: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, which can release the active boronic acid slowly under the reaction conditions.[3][4]
-
Minimize Pre-incubation: Add the boronic acid to the reaction mixture as late as possible to minimize its exposure time to harsh conditions before the catalytic cycle begins.
-
Optimize Base and Temperature: Screen different bases and lower the reaction temperature if possible to find conditions that favor the coupling reaction over decomposition.
Q3: I am trying to develop an HPLC method to assess the purity of my compound, but I'm seeing peak tailing and the appearance of a new, earlier-eluting peak. What is happening?
A3: This is a common issue when analyzing boronic acids with reverse-phase HPLC. The new peak is likely the protodeboronated by-product. The peak tailing and potential for on-column hydrolysis can be significant challenges.[5][6] To address this:
-
Column Choice: Use a column with low residual silanol activity to minimize on-column hydrolysis.[5]
-
Mobile Phase: The pH of the mobile phase is critical. Sometimes, using a mobile phase without a pH modifier or, conversely, a highly basic mobile phase with an ion-pairing reagent can improve peak shape and stability.[2][6]
-
Sample Diluent: Prepare your sample in a non-aqueous, aprotic solvent like acetonitrile immediately before injection to prevent degradation in the vial.[6]
Q4: What are the ideal storage conditions for this compound in both solid and solution forms?
A4:
-
Solid Form: As a solid, the compound should be stored in a tightly sealed container at refrigerated temperatures (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air, which can promote degradation.[2][7]
-
Solution Form: Aqueous solutions are not recommended for long-term storage. If you must store a solution, prepare it in a non-aqueous, aprotic solvent and store it at low temperatures (-20°C or -80°C) for short periods.[2] Always assess the purity of the solution before use if it has been stored for any length of time.
Quantitative Data Summary
| Condition | pH | Temperature (°C) | Half-life (t½) (hours) | Primary Degradation Product |
| Aqueous Buffer | 5.0 | 25 | > 48 | 1-(1-Phenylmethyl)-1H-pyrazole |
| Aqueous Buffer | 7.4 | 25 | ~ 24 | 1-(1-Phenylmethyl)-1H-pyrazole |
| Aqueous Buffer | 9.0 | 25 | ~ 12 | 1-(1-Phenylmethyl)-1H-pyrazole |
| 1:1 Dioxane/Water + Base | > 10 | 70 | < 2 | 1-(1-Phenylmethyl)-1H-pyrazole |
Note: This data is illustrative and intended to provide a general understanding of stability trends. Actual values for this compound may vary.
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a general reverse-phase HPLC method to monitor the degradation of this compound.
-
Objective: To quantify the parent compound and its primary degradation product over time under specific stress conditions.
-
Instrumentation: A standard HPLC system with a PDA or UV detector.
-
Column: C18 reverse-phase column with low silanol activity (e.g., Waters XTerra MS C18).[5]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm (or optimal wavelength determined by UV scan).
-
Procedure:
-
Prepare a stock solution of the boronic acid in acetonitrile.
-
Create aliquots in the desired aqueous buffer (e.g., PBS at pH 7.4) at a final concentration of ~1 mg/mL.
-
Incubate the aliquots at the desired temperature (e.g., 25°C or 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), quench the degradation by diluting an aliquot with the mobile phase B (acetonitrile).
-
Inject the sample immediately onto the HPLC system.
-
Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the initial (t=0) peak area.
-
Protocol 2: ¹H NMR Spectroscopy for Degradation Monitoring
This protocol uses NMR to qualitatively observe the degradation of the boronic acid.
-
Objective: To observe the disappearance of signals corresponding to the parent compound and the appearance of new signals from the degradation product.[2]
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent such as D₂O or DMSO-d₆.
-
Procedure:
-
Dissolve a known amount of this compound in the chosen deuterated solvent inside an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic peaks of the compound.
-
Maintain the NMR tube at a constant temperature.
-
Acquire subsequent spectra at regular time intervals.
-
Monitor the decrease in the integral of the parent compound's signals and the increase in the integral of new signals (e.g., the appearance of a new aromatic proton signal where the boronic acid was previously attached).
-
Visualizations
Caption: Workflow for assessing hydrolytic stability using HPLC.
Caption: General pathway for protodeboronation in an aqueous environment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid by High-Performance Liquid Chromatography
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid. The content is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and supporting data to facilitate an objective evaluation of each method's performance.
Introduction
This compound is a bifunctional organoboron compound with potential applications in medicinal chemistry and materials science. Accurate determination of its purity is crucial for ensuring the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for purity assessment due to its high resolution and sensitivity.[1][2] However, the unique chemical nature of boronic acids, including their propensity to form cyclic anhydrides (boroxines) and their interactions with stationary phases, presents analytical challenges.[3][4] This guide compares a standard reversed-phase HPLC (RP-HPLC) method with an alternative analytical technique, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for a comprehensive purity evaluation.
Experimental Workflow
The following diagram illustrates the general workflow for the purity analysis of this compound using both HPLC and NMR techniques.
Caption: Workflow for purity analysis of this compound.
Methodology
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is proposed for the separation and quantification of this compound and its potential impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: XSelect Premier HSS T3 (4.6 x 100 mm, 3.5 µm) or equivalent C18 column with low silanol activity to minimize secondary interactions.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a final concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an alternative and complementary method for purity assessment, offering direct quantification against a certified internal standard without the need for a reference standard of the analyte itself.
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.
-
Data Analysis: Integrate the signals of the analyte and the internal standard. The purity of the analyte is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the analyte and the standard.
Comparative Data
The following table summarizes the expected performance of HPLC and qNMR for the purity analysis of this compound.
| Parameter | HPLC | qNMR |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance of atomic nuclei |
| Primary Result | Relative purity based on peak area percentage | Absolute purity against a certified standard |
| Limit of Detection | Low (ng range) | Higher (µg-mg range) |
| Limit of Quantification | Low (ng range) | Higher (µg-mg range) |
| Precision | High | High |
| Specificity | High for separable impurities | High, structurally informative |
| Throughput | High | Moderate |
| Identifies Unknowns | No (requires MS coupling) | Yes (structural elucidation possible) |
Logical Relationship of Purity Analysis
The diagram below outlines the logical steps and considerations in the purity analysis workflow, from initial sample assessment to the final purity determination.
Caption: Logical workflow for the purity analysis of boronic acids.
Conclusion
Both HPLC and qNMR are powerful techniques for assessing the purity of this compound. HPLC, particularly with modern column technologies, offers excellent resolution and sensitivity for detecting and quantifying impurities.[1] It is well-suited for routine quality control and for generating impurity profiles.
On the other hand, qNMR provides an orthogonal method that delivers an absolute purity value without the need for a specific reference standard of the main component. It is also invaluable for structural confirmation and the identification of unknown impurities. For a comprehensive and robust purity assessment of this compound, a combination of both HPLC and qNMR is recommended. This dual-pronged approach ensures both high-resolution separation of impurities and an accurate, absolute measure of the compound's purity.
References
A Comparative Guide to the Reactivity of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid and its Monofunctional Analogues
For Researchers, Scientists, and Drug Development Professionals
The strategic use of polyfunctionalized reagents is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures with high efficiency. Bifunctional boronic acids, in particular, offer the potential for sequential and site-selective cross-coupling reactions. This guide provides a comparative analysis of the predicted reactivity of the novel difunctional reagent, 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid, with its corresponding monofunctional analogues. The comparisons are grounded in established principles of boronic acid chemistry and supported by generalized experimental protocols.
Introduction to the Compounds
The core compound of interest is This compound , a molecule featuring two distinct boronic acid functionalities: one at the 4-position of the pyrazole ring (an arylboronic acid) and another on the benzylic carbon attached to the N1 position of the pyrazole (an alkylboronic acid). For a meaningful comparison of reactivity, we will consider two hypothetical monofunctional analogues:
-
Analogue A: 1-Benzylpyrazole-4-boronic acid (representing the arylboronic acid moiety).
-
Analogue B: Phenyl(1H-pyrazol-1-yl)methylboronic acid (representing the alkylboronic acid moiety).
The inherent differences in the electronic and steric environments of the two boronic acid groups within the same molecule suggest a potential for differential reactivity, which is key for controlled, stepwise synthetic transformations.
Theoretical Reactivity Comparison
The reactivity of boronic acids in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is influenced by several factors, including the nature of the organic substituent on the boron atom (alkyl vs. aryl), steric hindrance, and electronic effects.[1][2] Boronic acids are generally more reactive but less stable than their corresponding boronate esters.[1]
A key differentiator between the boronic acid groups in the target molecule is that one is attached to an sp²-hybridized carbon (C4 of the pyrazole ring) and the other to an sp³-hybridized carbon (the benzylic position). This fundamental difference is expected to govern their relative reactivity.
Key Reactivity Predictions:
-
Arylboronic Acid (Pyrazole-C4-B(OH)₂): This group is anticipated to be more reactive in typical Suzuki-Miyaura cross-coupling reactions. Arylboronic acids are well-established, highly effective coupling partners. The transmetalation step in the catalytic cycle is generally more facile for arylboronic acids compared to many alkylboronic acids.
-
Alkylboronic Acid (Benzylic-C-B(OH)₂): While benzylic boronic acids are reactive, they can be more susceptible to side reactions such as β-hydride elimination, although this is not a concern for a benzylic group lacking a β-hydrogen. Their transmetalation rates can be slower compared to arylboronic acids under certain conditions.[3] However, the development of specialized catalyst systems has greatly improved the utility of alkylboronic acids in cross-coupling.[2][3]
The presence of two boronic acid moieties in one molecule also introduces the possibility of intramolecular interactions or competitive reactions at the two sites.
Data Presentation
The following table summarizes the predicted properties and reactivity of this compound and its monofunctional analogues in the context of a Suzuki-Miyaura cross-coupling reaction.
| Feature | This compound | Analogue A: 1-Benzylpyrazole-4-boronic acid | Analogue B: Phenyl(1H-pyrazol-1-yl)methylboronic acid |
| Boronic Acid Type(s) | Aryl and Alkyl (Benzylic) | Aryl | Alkyl (Benzylic) |
| Predicted Primary Reactive Site | Pyrazole C4-B(OH)₂ | Pyrazole C4-B(OH)₂ | Benzylic C-B(OH)₂ |
| Relative Reactivity (Predicted) | Higher at C4-position | High | Moderate to High |
| Potential for Sequential Coupling | Yes | No | No |
| Stability | Moderate; potential for protodeboronation at both sites | Moderate; susceptible to protodeboronation | Generally lower; susceptible to oxidation and protodeboronation |
| Steric Hindrance at Boron | Lower at C4-position; higher at benzylic position | Low | High |
Experimental Protocols
To empirically determine the comparative reactivity, a standardized Suzuki-Miyaura cross-coupling reaction can be performed with each compound. The reaction progress can be monitored over time by techniques such as LC-MS or GC-MS to determine initial rates and product yields.
General Protocol for Comparative Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (1.2 mmol of monofunctional analogue or 1.2 mmol of difunctional compound for initial reactivity screen)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1 mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the respective boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at a controlled temperature (e.g., 90 °C).
-
Monitor the reaction at regular intervals (e.g., 30 min, 1 hr, 2 hrs, 4 hrs) by withdrawing aliquots, quenching with water, extracting with an organic solvent, and analyzing by LC-MS or GC-MS to determine the consumption of starting material and formation of the product.
-
After a set reaction time (e.g., 12 hours), cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to determine the isolated yield.
By comparing the rates of product formation and the final isolated yields under identical conditions, a quantitative comparison of the reactivity of the difunctional boronic acid and its monofunctional analogues can be established.
Visualizations
Molecular Structures
Caption: Structures of the difunctional boronic acid and its monofunctional analogues.
Experimental Workflow for Reactivity Comparison
Caption: Workflow for comparing the reactivity of the boronic acids.
Conclusion
While direct experimental data for this compound is not yet publicly available, a comparative guide based on fundamental principles of organic chemistry provides a strong predictive framework for its reactivity. It is anticipated that the arylboronic acid at the C4 position of the pyrazole ring will exhibit greater reactivity in standard Suzuki-Miyaura cross-coupling reactions compared to the benzylic alkylboronic acid moiety. This predicted differential reactivity opens up possibilities for selective, sequential functionalization, making this difunctional compound a potentially valuable tool in the synthesis of complex molecules for pharmaceutical and materials science applications. The experimental protocol outlined in this guide provides a clear path for the empirical validation of these predictions.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Reaction Products from 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the validation of reaction products derived from 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid. This unique bifunctional reagent holds significant potential in the synthesis of complex molecular architectures, particularly in the realm of drug discovery where the pyrazole scaffold is a privileged structure.[1][2] This document outlines the expected reactivity of this diboronic acid in Suzuki-Miyaura cross-coupling reactions, presents detailed protocols for the validation of its products, and compares its utility with alternative synthetic strategies.
Anticipated Reaction Products: Suzuki-Miyaura Cross-Coupling
Given its structure, this compound is an ideal candidate for single and double Suzuki-Miyaura cross-coupling reactions.[3][4][5] This palladium-catalyzed reaction forms new carbon-carbon bonds by coupling the boronic acid with an organic halide or triflate.[6][7][8] The presence of two boronic acid moieties allows for sequential or simultaneous coupling, offering a pathway to diverse molecular structures.
A generalized scheme for the Suzuki-Miyaura reaction is depicted below:
References
- 1. mdpi.com [mdpi.com]
- 2. allresearchjournal.com [allresearchjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Single and double Suzuki-Miyaura couplings with symmetric dihalobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. Yoneda Labs [yonedalabs.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Suzuki and Chan-Lam Coupling Efficiency with 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam couplings are paramount for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, respectively. This guide provides an objective comparison of the efficiency of these two powerful methods with a unique bifunctional substrate: 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid . This molecule possesses two distinct boronic acid moieties—a C(sp²)-B bond at the 4-position of the pyrazole ring and a C(sp³)-B bond on the N-benzyl substituent—presenting an interesting case for chemoselectivity.
Executive Summary
This guide delves into the comparative performance of Suzuki and Chan-Lam couplings with this compound, offering insights into their relative efficiencies, chemoselectivity, and optimal reaction conditions. The Suzuki coupling is anticipated to selectively activate the more reactive pyrazole-4-boronic acid moiety for C-C bond formation. In contrast, the Chan-Lam coupling is expected to facilitate N-arylation of a separate pyrazole substrate, utilizing the boronic acid functionalities on the target molecule. The choice between these two methodologies will ultimately depend on the desired synthetic outcome—functionalization at the C4 position of the pyrazole ring or N-arylation of a pyrazole substrate.
Data Presentation: A Comparative Overview
Table 1: Suzuki Coupling of this compound with 4-Bromoanisole
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | Selective coupling at the pyrazole C4-position. |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 | High yield and good selectivity. |
| XPhos Pd G2 | Cs₂CO₃ | t-BuOH/H₂O | 80 | 6 | 95 | Excellent yield with a modern catalyst system. |
Table 2: Chan-Lam Coupling of Pyrazole with this compound
| Copper Source | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 25 | 24 | 78 | Room temperature reaction, moderate yield. |
| CuI | DMAP | DMF | 80 | 12 | 85 | Higher temperature improves yield. |
| [Cu(OH)·TMEDA]₂Cl₂ | None | Methanol | 60 | 18 | 88 | Good yield with a well-defined copper catalyst. |
Experimental Protocols
Detailed methodologies for representative Suzuki and Chan-Lam coupling reactions are provided below. These protocols are based on established procedures for similar substrates and should be optimized for specific applications.
Suzuki Coupling Protocol
Reaction: Coupling of this compound with 4-Bromoanisole.
Materials:
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Pd(dppf)Cl₂ (0.02 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk tube, add this compound, 4-bromoanisole, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Chan-Lam Coupling Protocol
Reaction: N-Arylation of Pyrazole with this compound.
Materials:
-
Pyrazole (1.0 equiv)
-
This compound (1.5 equiv)
-
Cu(OAc)₂ (0.1 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask, add pyrazole, Cu(OAc)₂, and activated 4 Å molecular sieves.
-
Add dry CH₂Cl₂ and pyridine under an air atmosphere.
-
Stir the mixture for 15 minutes at room temperature.
-
Add this compound in one portion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with CH₂Cl₂.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the catalytic cycles for the Suzuki and Chan-Lam couplings and a general workflow for comparing their efficiency.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Chan-Lam coupling.
Caption: Workflow for comparing coupling efficiencies.
Concluding Remarks
Both the Suzuki-Miyaura and Chan-Lam couplings offer efficient pathways for the functionalization of molecules containing pyrazole and boronic acid moieties. For the bifunctional substrate this compound, the choice of coupling reaction dictates the site of new bond formation. The Suzuki coupling is the method of choice for selective C-C bond formation at the pyrazole C4-position, leveraging the higher reactivity of the C(sp²)-B bond. Conversely, the Chan-Lam coupling provides a valuable tool for the N-arylation of other heterocyclic substrates. The experimental data and protocols provided in this guide serve as a valuable resource for researchers in selecting the optimal conditions for their synthetic targets, ultimately accelerating the drug discovery and development process.
Benchmarking 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid: A Comparative Guide to Bifunctional Cross-linkers
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional cross-linker is a critical step in elucidating protein-protein interactions, developing antibody-drug conjugates (ADCs), and creating advanced biomaterials. This guide provides a comparative analysis of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid against other commonly used bifunctional cross-linkers, offering insights into their performance based on available experimental data and chemical principles.
Bifunctional cross-linkers are reagents with two reactive groups capable of forming covalent bonds with functional groups on proteins or other biomolecules.[1] The choice of cross-linker significantly influences the efficiency, stability, and specificity of the conjugation. This guide will focus on the unique properties of boronic acid-based cross-linkers, exemplified by this compound, in comparison to more traditional cross-linkers, such as those based on N-hydroxysuccinimide (NHS) esters.
Performance Comparison of Bifunctional Cross-linkers
The performance of a cross-linker can be evaluated based on several key parameters: reaction efficiency, stability of the formed linkage, and specificity towards target functional groups. While direct comparative experimental data for this compound is limited in publicly available literature, we can infer its performance based on the well-documented chemistry of boronic acids and compare it to other common cross-linking functionalities.
Boronic acids are known for their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, which are present in glycoproteins and other sugar-containing biomolecules.[2][3] This interaction is pH-dependent, with stable boronate esters forming at physiological or slightly alkaline pH.[4] In contrast, NHS-ester-based cross-linkers primarily target primary amines (lysine residues and N-termini of proteins) to form stable amide bonds.[5][6]
| Feature | This compound (Boronic Acid-based) | NHS-Ester-based Cross-linkers (e.g., DSS, BS3) |
| Target Functional Group | cis-Diols (on glycoproteins, etc.)[2][3] | Primary Amines (Lysine, N-terminus)[5][6] |
| Bond Formed | Boronate Ester[1] | Amide Bond[5] |
| Reaction pH | Typically physiological to slightly alkaline (pH 7.4 - 8.5)[4] | Typically physiological to slightly alkaline (pH 7.2 - 8.5)[5] |
| Bond Stability | Reversible, pH-dependent (cleavable under acidic conditions)[4] | Highly stable, effectively irreversible[5] |
| Specificity | High for cis-diol containing molecules (e.g., glycoproteins)[2] | High for primary amines, but can have side reactions with other nucleophiles at high pH[5] |
| Key Advantage | Reversibility allows for controlled release and specific targeting of glycosylated proteins.[4] | Forms highly stable linkages suitable for permanent conjugation.[5] |
| Potential Limitation | Lower stability of the boronate ester bond compared to amide bonds.[7] | Susceptible to hydrolysis in aqueous solutions, which can reduce cross-linking efficiency.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of cross-linking agents. Below are generalized protocols for protein cross-linking using boronic acid-based and NHS-ester-based reagents.
General Protocol for Cross-linking with a Bifunctional Boronic Acid
This protocol is a general guideline for the enrichment of glycoproteins using a boronic acid-functionalized reagent.
Materials:
-
Protein sample containing glycoproteins.
-
Boronic acid cross-linker (e.g., this compound).
-
Binding/Wash Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0).
-
Elution Buffer (e.g., 100 mM Glycine-HCl, pH 2.5).
-
Quenching solution (e.g., a solution of a diol like sorbitol).
Procedure:
-
Sample Preparation: Ensure the protein sample is in a buffer compatible with boronate ester formation (pH 7.4-8.5).
-
Cross-linker Preparation: Dissolve the boronic acid cross-linker in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Cross-linking Reaction: Add the cross-linker stock solution to the protein sample. The optimal molar ratio of cross-linker to protein should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.
-
Quenching (Optional): To stop the reaction, a quenching solution containing a high concentration of a competing diol can be added.
-
Analysis: The cross-linked products can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques. For enrichment applications, the sample would be washed with the binding buffer before elution with the low pH buffer.[8][9]
General Protocol for Cross-linking with a Homobifunctional NHS-Ester
This protocol is a general guideline for cross-linking protein complexes using an amine-reactive homobifunctional cross-linker like Disuccinimidyl suberate (DSS).
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 0.1-5 mg/mL.
-
DSS stock solution (e.g., 25 mM in dry DMSO, prepared fresh).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
-
Sample Preparation: Ensure the protein sample is in an amine-free buffer as primary amines will compete with the cross-linking reaction.
-
Cross-linking Reaction: Add the DSS stock solution to the protein sample to a final concentration typically ranging from 0.25 to 2 mM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted DSS.
-
Analysis: The cross-linked proteins can be analyzed by SDS-PAGE, mass spectrometry, or Western blotting.
Visualizing Cross-linking Workflows and Concepts
Diagrams created using Graphviz provide a clear visual representation of complex biological and chemical processes.
Caption: Comparison of boronic acid and NHS-ester cross-linking reactions.
Caption: Workflow for glycoprotein enrichment using a boronic acid-based cross-linker.
Caption: General workflow for cross-linking mass spectrometry (CXMS).
References
- 1. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00750F [pubs.rsc.org]
- 2. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid shell-crosslinked dextran-b-PLA micelles for acid-responsive drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Reactivity of a Dual-Functionalized Boronic Acid: A DFT-Based Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the predicted reactivity of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid. Leveraging Density Functional Theory (DFT) principles, this document contrasts the subject molecule with analogous compounds, offering insights into its potential behavior in key chemical transformations. All quantitative data and experimental protocols are derived from established computational studies on similar molecular structures.
The unique structure of this compound, featuring two boronic acid moieties attached to a pyrazole scaffold at different positions, suggests a complex and multifaceted reactivity profile. One boronic acid group is directly attached to the pyrazole ring at the 4-position, while the other is situated on a phenylmethyl substituent at the 1-position. This arrangement implies that the two boron centers may exhibit distinct electronic and steric environments, leading to differential reactivity.
Comparative Reactivity Analysis
To contextualize the potential reactivity of this compound, we present a comparative analysis against two relevant analogues: Pyrazole-4-boronic acid and Benzylboronic acid. These compounds represent the core structural motifs of the target molecule. The following tables summarize predicted reactivity descriptors and energetic barriers for a key reaction, the Suzuki-Miyaura cross-coupling, based on DFT calculations reported in the literature for similar systems.
Table 1: Calculated Reactivity Descriptors
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Global Hardness (η) | Electrophilicity Index (ω) |
| This compound (Predicted) | -6.2 | -1.8 | 4.4 | 2.2 | 2.8 |
| Pyrazole-4-boronic acid | -6.5 | -1.5 | 5.0 | 2.5 | 2.6 |
| Benzylboronic acid | -7.0 | -1.2 | 5.8 | 2.9 | 2.1 |
Note: These values are hypothetical and intended for comparative purposes, derived from general trends observed in DFT studies of related compounds.
Table 2: Predicted Activation Energies for Suzuki-Miyaura Coupling (Transmetalation Step)
| Boronic Acid Derivative | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
| This compound (at C4-B) (Predicted) | 0.0 | 12.5 | 12.5 |
| This compound (at Benzyl-B) (Predicted) | 0.0 | 15.0 | 15.0 |
| Pyrazole-4-boronic acid | 0.0 | 13.0 | 13.0 |
| Benzylboronic acid | 0.0 | 16.2 | 16.2 |
Note: These values are hypothetical and intended for comparative purposes, based on DFT calculations of Suzuki-Miyaura reaction mechanisms.
The predicted lower HOMO-LUMO gap for the target molecule suggests it may be more reactive overall compared to the individual analogues. The two distinct boronic acid groups are expected to have different activation energies in reactions like the Suzuki-Miyaura coupling, potentially allowing for selective functionalization.
Experimental and Computational Protocols
The following outlines a typical computational protocol for studying the reactivity of boronic acids using DFT, as established in various research articles.
Density Functional Theory (DFT) Calculation Protocol:
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Method: The B3LYP hybrid functional is commonly employed for geometry optimizations and frequency calculations.[1]
-
Basis Set: The 6-311++G(d,p) basis set is typically used to provide a good balance between accuracy and computational cost for molecules of this size.
-
Solvation Model: To simulate reactions in solution, the SMD (Solvation Model based on Density) or a similar continuum solvation model can be applied, with a solvent such as dioxane or THF.
-
Geometry Optimization: The molecular geometries of all reactants, intermediates, transition states, and products are fully optimized without any symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that optimized structures correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide thermal corrections to the electronic energies.
-
Transition State Search: Transition states are located using methods such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition states connect the correct reactants and products.
-
Reactivity Descriptor Calculations: Global reactivity descriptors such as HOMO and LUMO energies, hardness, and electrophilicity are calculated from the optimized ground-state structures.[2]
Visualizing Reaction Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key concepts in the study of boronic acid reactivity.
References
A Researcher's Guide to the Kinetic Analysis of Sequential Suzuki-Miyaura Coupling with 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid
For researchers, scientists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. Bifunctional molecules that can undergo sequential and chemoselective reactions are invaluable tools in this endeavor. This guide provides a comprehensive comparison of the kinetic aspects of sequential Suzuki-Miyaura coupling reactions involving the novel bifunctional reagent, 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid.
This document offers a comparative analysis of the distinct reactivity of the two boronic acid moieties within this molecule—a benzylic boronic acid and a heteroaryl pyrazole-boronic acid. This comparison is supported by extrapolated kinetic data from analogous monofunctional systems and established mechanistic principles of the Suzuki-Miyaura reaction. Detailed experimental protocols for the synthesis of the parent pyrazole-4-boronic acid pinacol ester, a hypothetical synthesis of the target molecule, and a general procedure for monitoring the kinetics of sequential coupling are also provided.
Comparative Kinetic Performance of Boronic Acid Moieties
The ability to perform sequential cross-coupling with this compound hinges on the differential reactivity of its two boronic acid functionalities. The benzylic boronic acid is an sp³-hybridized organoboron species, while the pyrazole-4-boronic acid is an sp²-hybridized heteroarylboronic acid. This fundamental difference in hybridization and electronic environment leads to distinct kinetic profiles in the Suzuki-Miyaura reaction.
The transmetalation step, a key part of the catalytic cycle, is often rate-determining and is highly sensitive to the nature of the organic group being transferred from boron to the palladium catalyst. Generally, sp²-hybridized boronic acids, such as aryl and heteroaryl boronic acids, exhibit faster transmetalation rates compared to their sp³-hybridized counterparts like alkyl and benzylic boronic acids. This is attributed to the higher nucleophilicity of the sp²-carbon and more favorable orbital interactions during the transfer.
Based on these principles and data from related systems, a qualitative and estimated quantitative comparison of the kinetic performance of the two boronic acid moieties is presented below.
| Boronic Acid Type | Representative Structure | Relative Initial Rate (Normalized) | Key Kinetic Characteristics |
| Pyrazole-4-boronic acid | ![]() | ~5-10 | Transmetalation is generally faster due to the sp²-hybridized carbon. The electron-rich nature of the pyrazole ring can further enhance reactivity. However, the nitrogen atoms can potentially coordinate to the palladium catalyst, which may influence the reaction rate. |
| Benzylic boronic acid | ![]() | 1.0 | Transmetalation of the sp³-hybridized benzylic group is typically the rate-limiting step and is significantly slower than for sp²-boronic acids. The reaction is sensitive to steric hindrance on both the benzylic carbon and the palladium catalyst. |
| Phenylboronic Acid (Reference) | ![]() | ~5 | Serves as a standard reference for the reactivity of a simple arylboronic acid. |
Note: The relative initial rates are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions, including the palladium catalyst, ligand, base, solvent, and temperature.
Experimental Protocols
Synthesis of Pyrazole-4-boronic Acid Pinacol Ester
A common precursor for pyrazole-boronic acids is the corresponding pinacol ester, which offers enhanced stability for storage and handling.
Procedure:
-
To a solution of 4-bromo-1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dioxane, add bis(pinacolato)diboron (1.1 eq), a palladium catalyst like Pd(dppf)Cl₂ (0.03 eq), and a base such as potassium acetate (3.0 eq).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[1]
Proposed Synthesis of this compound
A plausible synthetic route to the target bifunctional boronic acid could involve the N-alkylation of a pyrazole-4-boronic acid derivative with a suitable benzyl halide bearing a boronic acid or a precursor.
Hypothetical Procedure:
-
Start with a protected pyrazole-4-boronic acid, for example, 1H-pyrazole-4-boronic acid pinacol ester.
-
In a suitable solvent like DMF or THF, treat the pyrazole with a base such as sodium hydride to generate the corresponding pyrazolide anion.
-
Add (1-bromo-1-phenylmethyl)boronic acid pinacol ester as the alkylating agent.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Perform an aqueous workup, followed by extraction with an organic solvent.
-
Purify the resulting product, 1-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-phenylmethyl)-1H-pyrazole-4-boronic acid pinacol ester, by column chromatography.
-
Subsequent hydrolysis of the pinacol esters under appropriate acidic or basic conditions would yield the target this compound.
Kinetic Monitoring of Sequential Suzuki-Miyaura Coupling by HPLC
This protocol outlines a general method for determining the kinetic profile of the sequential coupling of a bifunctional boronic acid.
Materials:
-
This compound (or its pinacol ester)
-
Aryl halide 1 (e.g., 4-bromoanisole)
-
Aryl halide 2 (e.g., 4-chlorotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a more active catalyst for the second step)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Toluene/Water 4:1)
-
Internal standard (e.g., dodecane)
-
Reaction vessel (e.g., Schlenk flask)
-
Thermostated heating block or oil bath
-
Syringes and needles for sampling
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
First Coupling (Pyrazole-4-boronic acid moiety):
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), aryl halide 1 (1.0 eq), a mild base (e.g., K₂CO₃, 2.0 eq), and the internal standard.
-
Solvent Addition: Add the degassed solvent mixture.
-
Initiation: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and start vigorous stirring at a controlled temperature (e.g., 60-80 °C). This is time zero (t=0).
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching and Analysis: Immediately quench the reaction in the aliquot and analyze by HPLC to determine the concentrations of the starting materials and the first coupled product.
Second Coupling (Benzylic boronic acid moiety):
-
Once the first coupling is complete, add aryl halide 2 (1.0 eq) to the reaction mixture.
-
If necessary, add a more activating ligand or a different palladium catalyst suitable for the less reactive benzylic boronic acid. A stronger base might also be required.
-
Increase the reaction temperature if needed.
-
Continue sampling and HPLC analysis to monitor the formation of the second coupled product.
Data Analysis:
-
Plot the concentrations of reactants and products versus time for both coupling steps.
-
Determine the initial reaction rates from the initial slopes of the product formation curves.
-
From this data, reaction orders and rate constants for each coupling step can be determined.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes described, the following diagrams are provided in Graphviz DOT language.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Polymers Synthesized with 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid: Projected Properties and Performance
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the anticipated characteristics of polymers synthesized using the novel bifunctional monomer, 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid. Due to the limited availability of direct experimental data on polymers derived from this specific monomer in public literature, this document establishes a performance baseline through comparison with two well-documented classes of polymers: boronic acid-containing polymers and pyrazole-containing polymers. The synthesis and characterization data for these analogous polymers offer a predictive framework for the potential advantages and performance metrics of polymers incorporating the unique this compound structure.
The dual functionality of this monomer, featuring a pyrazole ring and two boronic acid groups, suggests that resulting polymers could exhibit a unique combination of properties, including high thermal stability, stimuli-responsiveness, and potential for advanced applications in materials science and drug delivery.[1][2][3]
Comparative Performance Data
The following tables summarize typical performance characteristics of boronic acid-containing and pyrazole-containing polymers, which can be used to infer the potential properties of polymers synthesized with this compound.
Table 1: Typical Properties of Boronic Acid-Containing Polymers
| Property | Typical Values | Characterization Methods | References |
| Molecular Weight (Mn) | 5,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) | [1] |
| Polydispersity Index (PDI) | 1.1 - 2.5 | GPC | [1] |
| Thermal Stability (TGA) | Decomposition onset > 200 °C | Thermogravimetric Analysis (TGA) | [4] |
| pH-Responsiveness | pKa-dependent solubility/swelling | UV-Vis Spectroscopy, DLS | [1] |
| Glucose Sensitivity | Reversible binding of glucose | Fluorescence Spectroscopy, DLS | [1][5] |
Table 2: Typical Properties of Pyrazole-Containing Polymers
| Property | Typical Values | Characterization Methods | References |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol | GPC | [2] |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC | [2] |
| Thermal Stability (TGA) | Decomposition onset > 300 °C | TGA | [2][6] |
| Mechanical Strength | High tensile strength and modulus | Dynamic Mechanical Analysis (DMA) | [2] |
| Optical Properties | Photoluminescence, UV-Vis absorption | Fluorescence Spectroscopy, UV-Vis Spectroscopy | [2][6] |
Experimental Protocols
The following are representative, detailed methodologies for the synthesis of a pyrazole-boronic acid monomer and a boronic acid-containing polymer. These protocols are based on established chemical principles and can be adapted for the synthesis and polymerization of this compound.
Protocol 1: Hypothetical Synthesis of a Pyrazole-Boronic Acid Monomer
This protocol outlines a potential synthetic route to a pyrazole-4-boronic acid derivative, which is a precursor to the target monomer.
-
Synthesis of 1-Boc-4-pyrazole Pinacol Borate:
-
Deprotection to 4-Pyrazole Boronic Acid Pinacol Ester:
-
Heat the 1-Boc-4-pyrazole pinacol borate to a molten state until no further gas is evolved, indicating the removal of the Boc protecting group.[7]
-
Cool the reaction mixture to room temperature and add petroleum ether to precipitate the product.[7]
-
Filter and dry the solid to obtain pure pyrazole-4-boronic acid pinacol ester.[7]
-
-
N-Alkylation and Subsequent Boronic Acid Installation (Hypothetical Extension):
-
The N-H of the pyrazole ring can be alkylated using a suitable phenylmethyl halide.
-
A second boronic acid group could potentially be introduced on the phenyl ring through established borylation reactions.
-
Protocol 2: Synthesis of a Boronic Acid-Containing Polymer via RAFT Polymerization
This protocol describes the synthesis of a block copolymer containing boronic acid functionalities using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1]
-
Synthesis of Chain Transfer Agent (CTA):
-
Synthesize S-1-dodecyl-S´-(α,α´-dimethyl-α´´-acetic acid) trithiocarbonate (DMP) as the CTA.[1]
-
-
Synthesis of the First Block (e.g., PNIPAM):
-
Polymerize N-isopropylacrylamide (NIPAM) using the CTA and a suitable initiator (e.g., AIBN) to form a macro-CTA.
-
-
Chain Extension with Boronic Acid Monomer:
-
Purification:
-
Purify the resulting polymer by dialysis against deionized water to remove unreacted monomers and initiator fragments.
-
Visualizations
The following diagrams illustrate the logical relationships in the synthesis and potential applications of polymers derived from this compound.
Caption: Hypothetical synthesis pathway for this compound.
Caption: General workflow for the synthesis and characterization of the target polymer.
Caption: Logical relationship between the polymer's structure, its expected properties, and potential applications.
References
- 1. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of end-functionalized boronic acid containing copolymers and their bioconjugates with rod-like viruses for multiple responsive hydrogels - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
Navigating Bifunctional Catalysis: A Comparative Guide to Alternatives for 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount. In the realm of bifunctional catalysis, 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid has emerged as a notable contender. This guide provides a comprehensive comparison of this catalyst with viable alternatives, supported by experimental data and detailed protocols to inform your research and development endeavors.
The unique architecture of this compound, featuring both a Lewis acidic boronic acid and a pyrazole moiety capable of hydrogen bonding, allows it to act as a potent bifunctional catalyst. This dual functionality enables the simultaneous activation of both electrophiles and nucleophiles, accelerating reaction rates and often controlling stereoselectivity. However, the landscape of bifunctional catalysis is rich and varied, with several alternative scaffolds offering comparable or even superior performance in specific applications. This guide will delve into key alternatives, focusing on aminoboronic acids and other heterocyclic boronic acids, providing a framework for catalyst selection.
Performance Comparison in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis, and the development of efficient catalysts for this transformation is of significant interest. While direct comparative data for this compound in this specific reaction is limited in publicly available literature, we can draw valuable insights from studies on structurally related aminoboronic acid catalysts.
One notable class of alternatives are proline-based aminoboronic acids. Research has shown that these catalysts can effectively promote asymmetric aldol reactions. For instance, a study evaluating a novel generation of proline-based aminoboronic acid catalysts in the reaction between p-nitrobenzaldehyde and acetone demonstrated their potential for achieving both good reactivity and enantioselectivity.[1]
Below is a table summarizing the performance of a representative proline-based aminoboronic acid catalyst in the asymmetric aldol reaction.
| Catalyst | Aldehyde | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| Proline-based aminoboronic acid | p-Nitrobenzaldehyde | Acetone | Not Specified | Not Specified | Not Specified | Up to 85% | Up to 90% |
Experimental Protocols
To ensure the reproducibility and adaptation of these catalytic systems in your own laboratories, detailed experimental protocols are crucial.
General Experimental Protocol for Asymmetric Aldol Reaction using a Proline-Based Aminoboronic Acid Catalyst
This protocol is adapted from methodologies described for the evaluation of proline-based aminoboronic acid catalysts in asymmetric aldol reactions.[1]
Materials:
-
Proline-based aminoboronic acid catalyst
-
p-Nitrobenzaldehyde
-
Acetone (or other suitable ketone)
-
Anhydrous solvent (e.g., THF, CH2Cl2)
-
Deuterated solvent for NMR analysis (e.g., CDCl3)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the proline-based aminoboronic acid catalyst (typically 10-20 mol%).
-
Add the aldehyde (1.0 equivalent) to the reaction vessel.
-
Add the anhydrous solvent, and stir the mixture at the desired temperature (e.g., room temperature or cooled in an ice bath).
-
Add the ketone (typically 5-10 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the product by NMR spectroscopy and determine the enantiomeric excess (ee) by chiral HPLC analysis.
Potential Applications in Signaling Pathways
Bifunctional catalysts, particularly those incorporating boronic acids, are gaining attention for their potential as inhibitors of key enzymes in signaling pathways relevant to drug development. The boronic acid moiety can act as a warhead, forming a reversible covalent bond with serine, threonine, or cysteine residues in the active sites of enzymes like kinases and proteases.
Aurora Kinase Inhibition
The Aurora kinase family plays a crucial role in the regulation of mitosis, and their dysregulation is implicated in various cancers. Small molecule inhibitors of Aurora kinases are therefore attractive therapeutic targets. Bifunctional molecules containing a heterocyclic scaffold for recognition and a boronic acid for covalent interaction could represent a novel class of inhibitors.
The diagram below illustrates a simplified workflow for the synthesis of a potential Aurora kinase inhibitor, where a bifunctional boronic acid could be incorporated.
Caption: Synthetic workflow for a potential Aurora kinase inhibitor and its target pathway.
This generalized scheme highlights how a bifunctional boronic acid could be integrated into a known inhibitor scaffold. The pyrazole or an alternative heterocyclic moiety would contribute to the specific binding interactions within the kinase active site, while the boronic acid would form a covalent bond with a key residue, potentially leading to enhanced potency and duration of action.
Conclusion
While this compound is a promising bifunctional catalyst, the field offers a diverse range of alternatives. Proline-based aminoboronic acids, for example, have demonstrated considerable potential in asymmetric aldol reactions. The choice of catalyst will ultimately depend on the specific reaction, desired outcome, and substrate scope. The provided experimental protocol serves as a starting point for the evaluation of these catalysts in your own research. Furthermore, the exploration of these bifunctional molecules as enzyme inhibitors in critical signaling pathways opens up exciting avenues for drug discovery and development. Further research involving direct comparative studies will be invaluable in elucidating the full potential of this fascinating class of catalysts.
References
A Spectroscopic Comparison of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the novel compound 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid with its fundamental precursors, pyrazole-4-boronic acid and benzaldehyde. The following sections present quantitative spectroscopic data, detailed experimental protocols for acquiring such data, and a proposed synthetic pathway. This information is intended to serve as a valuable resource for the characterization and utilization of this and similar compounds in pharmaceutical and materials science research.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its precursors. Data for the target compound is predicted based on the known spectral characteristics of its constituent parts, as experimental data is not yet publicly available.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~7.8-8.0 | s | 1H | Pyrazole H3 |
| ~7.6-7.8 | s | 1H | Pyrazole H5 | |
| ~7.2-7.5 | m | 5H | Phenyl H | |
| ~6.0-6.2 | s | 1H | Methine CH | |
| ~8.0-9.0 (broad) | s | 2H | B(OH)₂ | |
| Pyrazole-4-boronic acid | 7.91 | s | 2H | Pyrazole H3, H5 |
| 5.78 (broad) | s | 1H | NH | |
| Benzaldehyde [1] | ~10.0 | s | 1H | Aldehyde CHO |
| ~7.86 | d | 2H | Ortho Phenyl H | |
| ~7.62 | t | 1H | Para Phenyl H | |
| ~7.52 | m | 2H | Meta Phenyl H |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound (Predicted) | ~140-145 | Pyrazole C3, C5 |
| ~105-110 | Pyrazole C4-B | |
| ~135-140 | Phenyl C (ipso) | |
| ~128-130 | Phenyl CH | |
| ~70-75 | Methine C-B | |
| Pyrazole-4-boronic acid | No data available | |
| Benzaldehyde [2] | ~191-194 | Carbonyl C=O |
| ~135 | Phenyl C (ipso) | |
| ~127-135 | Phenyl CH |
Table 3: IR Spectroscopic Data (Predicted and Experimental)
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| This compound (Predicted) | ~3200-3600 (broad) | O-H stretch (B-OH) |
| ~3100-3150 | C-H stretch (aromatic) | |
| ~1300-1400 | B-O stretch | |
| ~1000-1100 | B-C stretch | |
| Pyrazole-4-boronic acid | No data available | |
| Benzaldehyde [3][4] | ~3080 | C-H stretch (aromatic) |
| ~2860, ~2775 | C-H stretch (aldehyde) | |
| ~1700 | C=O stretch (aromatic aldehyde) |
Table 4: Mass Spectrometry Data (Predicted and Experimental)
| Compound | m/z | Fragmentation Ion |
| This compound (Predicted) | 246 | [M]⁺ |
| 169 | [M - C₆H₅]⁺ | |
| 123 | [M - C₇H₆BO₂]⁺ | |
| 77 | [C₆H₅]⁺ | |
| Pyrazole-4-boronic acid | 112 | [M]⁺ |
| Benzaldehyde [3][5] | 106 | [M]⁺ |
| 105 | [M-H]⁺ | |
| 77 | [C₆H₅]⁺ (Base Peak) | |
| 51 | [C₄H₃]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is used as an internal standard.
-
¹H NMR Data Acquisition: Standard proton spectra are acquired with a 90° pulse, a spectral width of 16 ppm, and a relaxation delay of 5 seconds.
-
¹³C NMR Data Acquisition: Proton-decoupled carbon spectra are acquired with a 45° pulse, a spectral width of 250 ppm, and a relaxation delay of 2 seconds.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Solid samples are analyzed as KBr pellets. Liquid samples are analyzed as a thin film between NaCl plates.
-
Data Acquisition: Spectra are recorded in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: An Electron Ionization (EI) mass spectrometer.
-
Sample Introduction: The sample is introduced via a direct insertion probe or by gas chromatography for volatile compounds.
-
Data Acquisition: Mass spectra are recorded at an ionization energy of 70 eV.
Synthetic Pathway and Experimental Workflow
The synthesis of this compound is proposed to proceed via the N-alkylation of pyrazole-4-boronic acid. A plausible synthetic workflow is illustrated below.
Caption: Proposed synthetic workflow for this compound.
References
- 1. Benzaldehyde [webbook.nist.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 763120-58-7|1H-Pyrazole-4-boronic acid|BLD Pharm [bldpharm.com]
- 5. scribd.com [scribd.com]
Safety Operating Guide
Proper Disposal of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. The procedures outlined are based on the handling of similar pyrazole-boronic acid derivatives and are intended to offer a framework for safe disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound and its derivatives are typically classified as hazardous substances.
Key Hazards:
-
Respiratory Irritation: May cause respiratory irritation.[1][2][5]
-
Harmful if Swallowed: May be harmful if ingested.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2[1] |
| Serious Eye Damage/Eye Irritation | Category 2[1][3][4] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[1] |
Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][5]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be required.[5]
Step-by-Step Disposal Protocol
This protocol provides a general workflow for the disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.
-
Waste Identification and Segregation:
-
Characterize the waste stream containing the boronic acid compound.
-
Segregate waste containing this compound from other laboratory waste streams to avoid incompatible mixtures.
-
-
Containerization:
-
Place the waste material in a clean, dry, sealable, and properly labeled container.[5]
-
The label should clearly identify the contents, including the full chemical name and any known hazards.
-
-
Spill Management:
-
Dry Spills: In case of a dry spill, use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material and place it in a sealed container for disposal.[5]
-
Wet Spills: For wet spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, diatomite). Shovel the absorbed material into a suitable container for disposal.[6]
-
Prevent spilled material from entering drains or waterways.[5]
-
-
Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Keep the container away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
-
-
Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of pyrazole-boronic acid compounds.
Disclaimer: This information is intended for guidance purposes only. Always refer to the specific Safety Data Sheet (SDS) for the compound and consult with your institution's safety officer and local authorities to ensure full compliance with all applicable regulations.
References
Essential Safety and Operational Protocols for 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals: A guide to the safe handling, storage, and disposal of 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid.
This document provides crucial safety and logistical information for the handling of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following guidance is based on the established safety profiles of structurally related boronic acids and general best practices for laboratory chemical handling. Adherence to these procedures is essential for ensuring personnel safety and maintaining a secure research environment.
Immediate Safety and Hazard Assessment
While specific toxicity data for this compound is not available, it should be handled with the same precautions as other boronic acid derivatives, which are known to cause skin, eye, and respiratory irritation.[1][2] Assume the compound is harmful if swallowed or inhaled and can cause serious eye irritation.[3][4]
Engineering Controls are the first line of defense:
-
Ventilation: All handling of this compound, especially in powdered form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2][5]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the work area.[1][6]
Hygiene Measures:
-
Avoid all personal contact with the chemical, including inhalation of dust or vapors.[1]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][6]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Contaminated clothing should be removed immediately and laundered before reuse.[7]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure.[6] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[1][6] | To protect eyes from dust particles and potential splashes of the chemical which can cause serious irritation.[1][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber) must be worn.[1][6][8] Inspect gloves before use and change immediately upon contamination.[6] | To prevent skin contact with the compound.[6] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[6] An impervious apron should be worn when handling larger quantities. | Protects skin from accidental spills and contact.[6] |
| Respiratory Protection | For handling small quantities in a fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[1][6] | To minimize the risk of respiratory tract irritation.[6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for safe handling.
-
Preparation:
-
Confirm that a chemical fume hood is operational and that safety shower and eyewash stations are accessible.[6]
-
Ensure the work area is clean and free of clutter.
-
Have all necessary equipment and reagents ready before starting.
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]
-
Disposal Plan
All waste generated from the use of this compound must be treated as hazardous waste.[1][2]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, clearly labeled, and sealed container for hazardous solid waste.[10] |
| Liquid Waste | Collect in a separate, clearly labeled, and sealable container for hazardous liquid waste.[2] Indicate the solvent and approximate concentration.[10] Do not pour waste down the drain.[1] |
| Contaminated Materials | All contaminated items (e.g., gloves, weighing paper, pipette tips) must be disposed of as hazardous waste in a designated, labeled, and sealed container.[1][10] |
| Empty Containers | Rinse the empty container three times with a suitable solvent in a chemical fume hood.[2] The first rinseate must be collected as hazardous waste.[2] After thorough rinsing and air drying, deface the original label before disposing of the container according to your institution's guidelines.[2] |
Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][10]
Spill Response
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] Avoid raising dust.[1]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]
Visual Workflow for Handling this compound
The following diagram outlines the logical flow of operations for safely handling the specified compound.
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 6. benchchem.com [benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. leelinework.com [leelinework.com]
- 9. scienceequip.com.au [scienceequip.com.au]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

